molecular formula C8H6ClNO4 B1600371 4-Chloro-2-methyl-5-nitrobenzoic acid CAS No. 476660-41-0

4-Chloro-2-methyl-5-nitrobenzoic acid

Cat. No.: B1600371
CAS No.: 476660-41-0
M. Wt: 215.59 g/mol
InChI Key: KKNSDWSYFJIEKU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-methyl-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNSDWSYFJIEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445733
Record name 4-Chloro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476660-41-0
Record name 4-Chloro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-5-nitrobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitrobenzoic acid, a key chemical intermediate. As a substituted aromatic carboxylic acid, its unique structural features—a chlorine atom, a methyl group, and a nitro group—confer specific reactivity, making it a valuable building block in the synthesis of complex organic molecules. This document will delve into its chemical properties, a detailed proposed synthesis protocol, its applications in medicinal chemistry, analytical methodologies for its characterization, and essential safety and handling information. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in their discovery and development endeavors.

Core Compound Profile

4-Chloro-2-methyl-5-nitrobenzoic acid is a poly-functionalized aromatic compound with the Chemical Abstracts Service (CAS) registry number 476660-41-0 .[1] Its molecular structure is foundational to its chemical behavior and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The properties of 4-Chloro-2-methyl-5-nitrobenzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 476660-41-0PubChem[1]
Molecular Formula C₈H₆ClNO₄PubChem[1]
Molecular Weight 215.59 g/mol PubChem[1]
IUPAC Name 4-chloro-2-methyl-5-nitrobenzoic acidSigma-Aldrich[2]
Appearance Off-white to pale yellow crystalline powder (typical for similar compounds)N/A
Purity Typically ≥98%Sigma-Aldrich[2]
Structural Attributes and Reactivity

The reactivity of 4-Chloro-2-methyl-5-nitrobenzoic acid is dictated by the interplay of its functional groups on the benzene ring. The carboxylic acid group is a versatile handle for amide bond formation, esterification, or reduction. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be a precursor to an amino group upon reduction. The chloro and methyl groups further influence the electronic environment and steric accessibility of the ring.

Synthesis and Mechanism

Proposed Synthetic Workflow

The logical approach to introduce the nitro group at the 5-position is through electrophilic aromatic substitution, specifically nitration. The directing effects of the substituents on the starting material, 4-chloro-2-methylbenzoic acid, are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors (relative to themselves). The cumulative effect of these groups favors the nitration at the position para to the methyl group and meta to the carboxylic acid and chloro groups, which is the desired 5-position.

G cluster_0 Synthesis Workflow Starting Material 4-Chloro-2-methylbenzoic Acid Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Starting Material->Nitration Step 1 Product 4-Chloro-2-methyl-5-nitrobenzoic Acid Nitration->Product Step 2 Purification Recrystallization Product->Purification Step 3

Caption: Proposed synthesis workflow for 4-Chloro-2-methyl-5-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology for the nitration of an activated aromatic ring and should be adapted and optimized based on laboratory-specific conditions and in-process monitoring.

Materials and Reagents:

  • 4-Chloro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-chloro-2-methylbenzoic acid to a pre-cooled (0-5 °C) amount of concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material from the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 0 and 10 °C. The rate of addition should be controlled to prevent a sudden rise in temperature.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Product Isolation: The solid precipitate formed is the crude product. Isolate the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-Chloro-2-methyl-5-nitrobenzoic acid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Applications in Drug Discovery and Development

4-Chloro-2-methyl-5-nitrobenzoic acid is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

  • Scaffold for Heterocyclic Synthesis: The presence of multiple reactive sites allows for its use in the construction of various heterocyclic scaffolds, which are prevalent in many drug classes.

  • Amide Library Generation: The carboxylic acid moiety can be readily converted to an amide by coupling with a diverse range of amines, enabling the rapid generation of compound libraries for screening.

  • Amino Group Introduction: The nitro group can be reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical compounds. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been explored for their potential as antibacterial agents.[3]

G Start 4-Chloro-2-methyl-5-nitrobenzoic Acid -COOH, -NO₂, -Cl Amide Amide Derivatives Start->Amide -COOH coupling Ester Ester Derivatives Start->Ester -COOH esterification Amine Amino Derivatives (via -NO₂ reduction) Start->Amine -NO₂ reduction

Caption: Synthetic utility of 4-Chloro-2-methyl-5-nitrobenzoic acid in generating diverse derivatives.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of 4-Chloro-2-methyl-5-nitrobenzoic acid and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of non-volatile and thermally labile compounds like 4-Chloro-2-methyl-5-nitrobenzoic acid. A reversed-phase method is typically employed.

Representative HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid), in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary to improve chromatographic performance and prevent thermal degradation.

Representative GC-MS Method Parameters (after derivatization):

ParameterCondition
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injection Mode Split or splitless
Temperature Program An initial oven temperature held for a few minutes, followed by a ramp to a final temperature.
MS Detector Electron Ionization (EI) with a scan range appropriate for the mass of the derivatized analyte.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Chloro-2-methyl-5-nitrobenzoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, data for structurally similar compounds such as 4-chloro-2-nitrobenzoic acid and methyl-5-chloro-2-nitrobenzoate can provide guidance.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Seek immediate medical attention.

Conclusion

4-Chloro-2-methyl-5-nitrobenzoic acid is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug development. Its poly-functionalized structure allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel compounds with potential biological activity. This guide has provided a comprehensive overview of its properties, a proposed synthesis protocol, its applications, analytical methods, and safety considerations to facilitate its effective and safe use in the laboratory.

References

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

Sources

chemical structure of 4-Chloro-2-methyl-5-nitrobenzoic acid

[1]

Reactivity Profile: The "Warhead" Strategy

In medicinal chemistry, this molecule is rarely the final product.[1] It is a "branching point" intermediate.[1]

A. Nucleophilic Aromatic Substitution (S Ar)

Due to the activation described in Section 2, the chlorine atom can be displaced by amines, thiols, or alkoxides.[1]

  • Protocol: Reaction with primary amines (R-NH

    
    ) typically proceeds in polar aprotic solvents (DMF, DMSO) or alcohols with a base (K
    
    
    CO
    
    
    or Et
    
    
    N) at moderate temperatures (60–80°C).[1]
  • Utility: This introduces the "left-hand side" diversity of the drug molecule early in the synthesis.

B. Nitro Reduction

The nitro group can be reduced to an aniline (-NH




1
  • Self-Validating Step: The disappearance of the distinct nitro peaks in IR (~1530 cm

    
    , ~1350 cm
    
    
    ) and the appearance of amine bands confirms the reaction.[1]
  • Cyclization Potential: Once reduced to the amine, the molecule can undergo intramolecular cyclization with the adjacent acid (or acid chloride) to form quinazolinones or benzimidazoles , which are privileged pharmacophores in kinase inhibitors.[1]

C. Acid Derivatization

The carboxylic acid can be converted to an acid chloride (SOCl


1

ReactivityFigure 2: Divergent synthetic pathways utilizing the three functional handles.Center4-Chloro-2-methyl-5-nitrobenzoic acidPath1S_NAr (Displacement of Cl)Center->Path1R-NH2 / BasePath2Nitro Reduction (-NO2 -> -NH2)Center->Path2H2, Pd/C or Fe/HClPath3Acid Activation (-COOH -> -COCl)Center->Path3SOCl2 / DMF(cat)Prod14-Amino-substituted derivative(Library Generation)Path1->Prod1Prod2Anthranilic Acid Derivative(Precursor to Quinazolines)Path2->Prod2Prod3Benzoyl Chloride(Coupling Reagent)Path3->Prod3

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectroscopic markers.

MethodKey FeatureExpected Signal / Shift

H NMR
Aromatic ProtonsTwo singlets (para-relationship).[1] H3 (~8.0 ppm) and H6 (~7.5 ppm).[1] Note: The lack of coupling confirms the 1,2,4,5-substitution pattern.[1]

H NMR
Methyl GroupSinglet at ~2.4–2.6 ppm.[1]
IR Nitro GroupStrong bands at ~1530 cm

(asymmetric) and ~1350 cm

(symmetric).[1]
IR Carbonyl (C=O)Broad, strong band at 1680–1710 cm

(Carboxylic acid dimer).[1]
MS Isotope PatternDistinct Chlorine pattern: M and M+2 peaks in a 3:1 ratio.[1]

Handling & Safety (GHS Standards)

  • Hazards: Skin irritant (H315), Serious eye irritation (H319).[1]

  • Storage: Keep in a dry, cool place. The nitro group adds thermal sensitivity; avoid high heat (>200°C) or shock, although the carboxylic acid moiety provides some stabilization compared to nitro-toluene precursors.[1]

  • Solubility: Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water (unless pH > 7).[1]

References

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid (CID 10846366).[1] National Library of Medicine.[1] [Link][1]

  • OpenStax.[1] Nucleophilic Aromatic Substitution. Chemistry 2e. [Link]

  • MDPI.[1] Synthesis and Crystal Structure of Chlorinated Nitroaromatic Derivatives. Molbank.[1] [Link](General reference for structural parameters of chloro-nitro-benzoic acid derivatives).

Introduction: Navigating the Isomeric Landscape of Chlorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chloronitrobenzoic Acids: Properties, Synthesis, and Applications

The molecular formula C₈H₆ClNO₄ corresponds to several chemical entities, including various ester and ether derivatives of nitrobenzoic acids, such as Methyl 2-chloro-4-nitrobenzoate.[1] However, the closely related formula, C₇H₄ClNO₄, represents a class of compounds with profound significance in industrial and pharmaceutical chemistry: the chloronitrobenzoic acids. Given their extensive application and the rich body of scientific literature surrounding them, this guide will focus on these critical C₇ isomers. These compounds, characterized by a benzene ring substituted with a carboxylic acid, a chlorine atom, and a nitro group, are foundational building blocks in organic synthesis.

The precise positioning of the chloro and nitro groups on the benzoic acid backbone gives rise to numerous isomers, each with distinct physicochemical properties and reactivity. This isomeric variance is not merely a chemical curiosity; it is the key to their diverse applications, dictating their utility as precursors for pharmaceuticals, agrochemicals, and specialty dyes.[2][3] This whitepaper provides an in-depth exploration of the most commercially significant chloronitrobenzoic acid isomers, offering a technical guide for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative properties, key applications, and the experimental protocols necessary for their handling and utilization.

PART 1: Physicochemical Properties of Key Chloronitrobenzoic Acid Isomers

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. For the chloronitrobenzoic acids, characteristics such as melting point, solubility, and acidity (pKa) determine the reaction conditions, solvent systems, and purification strategies required for their successful application. The isomers exhibit notable differences in these properties due to the varied electronic and steric effects of the substituent positions. For instance, the solubility in water is generally low, but it increases in organic solvents like ethanol and acetone.[4][5] The presence of the carboxylic acid group renders them acidic in aqueous solutions.[4]

Below is a comparative summary of the core physicochemical data for several prominent isomers.

Property2-Chloro-4-nitrobenzoic acid4-Chloro-3-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid5-Chloro-2-nitrobenzoic acid
CAS Number 99-60-5[4]96-99-1[6]2516-96-3[7]2516-95-2[5]
Molecular Weight 201.56 g/mol [4]201.56 g/mol [8]201.56 g/mol [9]201.56 g/mol [10]
Appearance Yellow crystalline powder[2][4]Yellowish crystalline powder[3]Pale yellow powder[7]Light yellow crystalline powder[5]
Melting Point 139-143 °C[4]180-183 °C[3][11]164-167 °C (approx.)137-139 °C[5]
Solubility Slightly soluble in water; Soluble in ethanol, acetone[2][4]Slightly soluble in water (3.6 g/L); Soluble in ethanol[3]Soluble in water, ethanol, acetone[12]Sparingly soluble in cold water; Soluble in hot water, ethanol[5]
pKa ~2.8 (estimated)~3.0 (estimated)2.8[12]~2.0 (estimated)

PART 2: Synthesis and Mechanistic Insights

The synthesis of chloronitrobenzoic acid isomers is a classic exercise in electrophilic aromatic substitution, where regioselectivity is paramount. The two predominant industrial routes involve either the nitration of a chlorobenzoic acid precursor or the oxidation of a chloronitrotoluene.

1. Nitration of Chlorobenzoic Acid: This is the most direct method, typically employing a mixture of concentrated nitric acid and sulfuric acid (mixed acid) as the nitrating agent.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The existing chloro and carboxyl groups on the benzene ring direct the position of the incoming nitro group. The carboxylic acid is a meta-director, while the chlorine atom is an ortho-, para-director. The interplay of these directing effects and reaction conditions determines the final isomer distribution.

2. Oxidation of Chloronitrotoluene: Alternatively, an appropriately substituted chloronitrotoluene can be oxidized to yield the desired carboxylic acid.[2] Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are commonly used for this transformation.[2][13] This route is advantageous when the required chloronitrotoluene isomer is more readily available or when the nitration route yields an unfavorable mixture of isomers.

The following diagram outlines the general synthetic pathways.

G cluster_0 Route 1: Nitration cluster_1 Route 2: Oxidation Chlorobenzoic Acid Chlorobenzoic Acid Nitration Nitration Chlorobenzoic Acid->Nitration HNO₃ / H₂SO₄ Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Purification Purification Isomer Mixture->Purification Fractional Crystallization Chloronitrotoluene Chloronitrotoluene Oxidation Oxidation Chloronitrotoluene->Oxidation KMnO₄ Single Isomer Single Isomer Oxidation->Single Isomer Final Product Chloronitrobenzoic Acid Single Isomer->Final Product Purification->Final Product

Caption: Primary synthetic routes to chloronitrobenzoic acids.

PART 3: Applications in Drug Development and Chemical Synthesis

Chloronitrobenzoic acids are not typically active pharmaceutical ingredients (APIs) themselves but are indispensable intermediates.[2][14] Their value lies in the differential reactivity of their three functional groups. The nitro group can be readily reduced to an amine, the carboxylic acid can be converted to esters or amides, and the chloro group can be displaced via nucleophilic aromatic substitution. This versatility allows for the construction of complex molecular scaffolds.

  • Pharmaceuticals: These compounds serve as precursors for a wide range of drugs, including anti-inflammatory, analgesic, antibacterial, and anti-cancer agents.[2][5] For example, 2-Chloro-5-nitrobenzoic acid is an intermediate in the production of the antibacterial drug Chlorquinaldol.[12]

  • Agrochemicals: They are used in the synthesis of herbicides and fungicides, where the specific substitution pattern is crucial for biological activity.[2][15]

  • Dyes and Pigments: The aromatic nature and reactive handles of these molecules make them ideal starting materials for producing specialty dyes.[3][12]

The diagram below illustrates the role of a chloronitrobenzoic acid as a versatile building block in a hypothetical synthetic pathway.

G cluster_reactions Start Chloronitrobenzoic Acid (C₇H₄ClNO₄) Reduction Nitro Reduction (e.g., Sn/HCl) Start->Reduction Esterification Esterification (e.g., ROH, H⁺) Start->Esterification Amidation Amidation (e.g., R₂NH, DCC) Start->Amidation Product_Amine Amino Intermediate (for API Synthesis) Reduction->Product_Amine Product_Ester Ester Derivative (for Dyes) Esterification->Product_Ester Product_Amide Amide Derivative (for Agrochemicals) Amidation->Product_Amide

Caption: Synthetic utility of chloronitrobenzoic acid intermediates.

PART 4: Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis, purification, and analysis of a representative isomer, 4-Chloro-3-nitrobenzoic acid.

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid via Oxidation

This protocol details the synthesis from 4-chloro-3-nitrotoluene, adapted from established industrial methods.[13]

Materials:

  • 4-chloro-3-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate

  • CELITE™

Procedure:

  • Reaction Setup: Dissolve 4-chloro-3-nitrotoluene (e.g., 1.2 g, 6.99 mmol) in a 2:1 solvent mixture of water and pyridine (30 mL) in a round-bottom flask equipped with a reflux condenser.[13]

  • Heating: Heat the mixture to 90 °C with stirring.[13]

  • Oxidant Addition: Add potassium permanganate (e.g., 5.2 g, 32.9 mmol) in four equal portions at 1.5-hour intervals while maintaining the temperature.[13]

  • Reaction Monitoring: Continue heating at 90 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color. Additional portions of KMnO₄ may be added to drive the reaction to completion.[13]

  • Workup - Filtration: After the reaction is complete (typically overnight), cool the mixture to room temperature. Filter the mixture through a pad of CELITE™ to remove the manganese dioxide byproduct.[13]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water (50 mL) and acidify to a pH < 2 with concentrated HCl. This will precipitate the carboxylic acid.[13]

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.[13]

  • Drying and Isolation: Combine the organic phases, wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-nitrobenzoic acid as a light yellow solid.[13]

Protocol 2: Purification by Recrystallization

This protocol is a general method for purifying the crude product obtained from synthesis.

Materials:

  • Crude chloronitrobenzoic acid

  • Appropriate solvent (e.g., ethanol/water mixture, hot water)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. For many isomers, a mixture of ethanol and water is effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

PART 5: Safety and Toxicological Profile

Chloronitrobenzoic acids are classified as hazardous chemicals and must be handled with appropriate precautions.

  • Hazard Statements: They are generally harmful if swallowed and cause skin and serious eye irritation.[4][8] Many isomers may also cause respiratory irritation.[4][8]

  • Precautionary Measures: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powdered solids in a chemical fume hood to avoid inhalation of dust.[4][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Decomposition: Upon heating to decomposition, they may release toxic fumes of chlorine and nitrogen oxides.[4]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer before use.[16][17]

Conclusion

The chloronitrobenzoic acids (C₇H₄ClNO₄) represent a cornerstone class of intermediates in modern organic synthesis. While seemingly simple in structure, the isomeric diversity of these compounds provides a versatile toolkit for chemists in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of their distinct physicochemical properties, synthetic pathways, and chemical reactivity is essential for leveraging their full potential in the development of novel molecules and materials. The protocols and data presented in this guide serve as a foundational resource for professionals dedicated to advancing chemical innovation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.
  • SA-AP, SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. 2-Chloro-4-nitrobenzoic acid.
  • Guidechem. 2-Chloro-4-nitrobenzoic acid 99-60-5 wiki.
  • ChemicalBook. 5-Chloro-2-nitrobenzoic acid | 2516-95-2.
  • Chemister.ru. 4-chloro-3-nitrobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-3-nitrobenzoic Acid: Comprehensive Overview and Applications.
  • ECHEMI. 5-Chloro-2-nitrobenzoic acid | 2516-95-2.
  • Benchchem. 3-Chloro-4-nitrobenzoic acid | 39608-47-4.
  • Cheméo. Chemical Properties of 4-Chloro-2-nitrobenzoic acid (CAS 6280-88-2).
  • PubChem. 4-Chloro-3-nitrobenzoic acid.
  • PubChem. 2-Chloro-5-nitrobenzoic acid.
  • Alfa Chemistry. CAS 99-60-5 2-Chloro-4-nitrobenzoic acid.
  • Cheméo. Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3).
  • Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5.
  • PharmaCompass. 2-Chloro-5-nitrobenzoicacid | Drug Information.
  • Sigma-Aldrich. 2-Chloro-5-nitrobenzoic acid 97 | 2516-96-3.
  • Chem-Impex. 3-Chloro-4-nitrobenzoic acid.
  • ChemicalBook. 4-Chloro-3-nitrobenzoic acid | 96-99-1.
  • ChemicalBook. 4-Chloro-2-nitrobenzoic acid | 6280-88-2.
  • ChemicalBook. (2024). 2-Chloro-4-nitrobenzoic acid | 99-60-5.
  • PubChem. 5-Chloro-2-nitrobenzoic acid.
  • Cheméo. Chemical Properties of Benzoic acid, 3-chloro-4-nitro- (CAS 39608-47-4).
  • PubChem. 4-Chloro-2-nitrobenzoic acid.
  • PubChem. 3-Chloro-4-nitrobenzoic acid.
  • SDI Group. 4-Chloro-3-Nitro Benzoic Acid.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?
  • Sigma-Aldrich. 4-Chloro-2-nitrobenzoic acid 97 | 6280-88-2.
  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • NIST. 4-Chloro-2-nitrobenzoic acid.
  • ChemicalBook. (2025). 3-Chloro-4-nitrobenzoic acid | 39608-47-4.
  • Sigma-Aldrich. 5-Chloro-2-nitrobenzoic acid 99 | 2516-95-2.
  • Chemistry Stack Exchange. (2020). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene.
  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
  • Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.
  • PubChemLite. 877177-32-7 (C8H6ClNO4).
  • Cas-Number-Lookup. C8H6ClNO4 molecular information.
  • ChemicalBook. 2-Chloro-5-nitrobenzoic acid - Safety Data Sheet.
  • PubChemLite. C8H6ClNO4 - Explore.

Sources

A Technical Guide to the Spectral Analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Chloro-2-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on high-quality predicted spectral data, offering a robust framework for its characterization. The methodologies for spectral prediction will be detailed, and the interpretation of the resulting spectra will be benchmarked against known data for structurally related compounds to ensure scientific rigor.

This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this molecule using modern spectroscopic techniques.

Introduction to 4-Chloro-2-methyl-5-nitrobenzoic acid

4-Chloro-2-methyl-5-nitrobenzoic acid (C₈H₆ClNO₄) is a poly-substituted aromatic compound.[1] Its structure, featuring a carboxylic acid, a chloro group, a methyl group, and a nitro group on the benzene ring, suggests a range of potential applications as a versatile building block in organic synthesis. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Accurate structural confirmation is therefore paramount, and is best achieved through a combination of spectroscopic methods.

This guide will explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-2-methyl-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Chloro-2-methyl-5-nitrobenzoic acid provides insights into the number of distinct proton environments, their chemical shifts, and their coupling patterns.

Prediction Methodology:

The ¹H NMR spectrum was predicted using advanced computational algorithms that model the magnetic shielding of each proton based on the molecule's 3D conformation. These predictions are generated by software such as ChemDraw or similar online prediction tools like NMRDB.org, which utilize extensive databases of experimental data to refine their calculations.[3][4]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic Proton (H-6)~ 8.2Singlet1H
Aromatic Proton (H-3)~ 7.9Singlet1H
Methyl Protons (-CH₃)~ 2.6Singlet3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (10-13 ppm). This is due to the strong deshielding effect of the two oxygen atoms and its acidic nature, which can lead to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Aromatic Protons: The two aromatic protons are in distinct chemical environments and are predicted to appear as singlets. The proton at the 6-position (H-6), situated between the chloro and nitro groups, is expected to be the most downfield of the aromatic protons due to the strong electron-withdrawing nature of the adjacent nitro group. The proton at the 3-position (H-3) is also deshielded by the adjacent carboxylic acid group. The lack of adjacent protons for both H-3 and H-6 results in singlet multiplicities.

  • Methyl Protons: The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet at approximately 2.6 ppm. The proximity to the electron-withdrawing carboxylic acid group and the aromatic ring causes a downfield shift compared to a simple alkyl methyl group.

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Prediction Methodology:

Similar to ¹H NMR prediction, ¹³C NMR spectra are predicted using computational methods that calculate the chemical shift of each carbon atom based on its local electronic environment. Software like ChemDraw and Mnova are commonly used for this purpose.[4][5]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~ 168
Aromatic C-Cl~ 135
Aromatic C-NO₂~ 148
Aromatic C-H (C-6)~ 125
Aromatic C-H (C-3)~ 130
Aromatic C-CH₃~ 138
Aromatic C-COOH~ 132
Methyl (-CH₃)~ 20

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carboxylic Carbon: The carbon of the carboxylic acid group is expected at the most downfield position (~168 ppm) due to the direct attachment of two highly electronegative oxygen atoms.

  • Aromatic Carbons: The six aromatic carbons are all in unique chemical environments and are therefore expected to give rise to six distinct signals.

    • The carbon attached to the nitro group (C-NO₂) is predicted to be the most downfield of the aromatic carbons due to the strong electron-withdrawing and deshielding effect of the nitro group.

    • The carbons attached to the chloro (C-Cl), methyl (C-CH₃), and carboxylic acid (C-COOH) groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

    • The carbons bonded to hydrogen (C-H) will appear at relatively more upfield positions compared to the substituted carbons.

  • Methyl Carbon: The methyl carbon is expected to have the most upfield chemical shift (~20 ppm), which is characteristic of sp³ hybridized carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Prediction Methodology:

IR spectra can be predicted based on the characteristic absorption frequencies of different functional groups. These predictions are based on large databases of experimental data for known compounds.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Sharp, medium
C-H (Aliphatic)3000 - 2850Sharp, medium
C=O (Carboxylic Acid)1710 - 1680Strong, sharp
C=C (Aromatic)1600 - 1450Medium to weak
N-O (Nitro group)1550 - 1500 and 1350 - 1300Strong, sharp
C-Cl800 - 600Medium to strong

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch of a carboxylic acid dimer formed through hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are expected just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group of the carboxylic acid.

  • C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • N-O Stretches: Two strong, sharp bands are expected for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region (800-600 cm⁻¹) is indicative of the C-Cl bond.

Logical Flow of IR Spectral Interpretation:

IR_Interpretation Start Examine the IR Spectrum Diagnostic_Region Focus on the Diagnostic Region (> 1500 cm⁻¹) Start->Diagnostic_Region Fingerprint_Region Analyze the Fingerprint Region (< 1500 cm⁻¹) Start->Fingerprint_Region OH_Stretch Broad band at 3300-2500 cm⁻¹? Diagnostic_Region->OH_Stretch NO2_Stretch Strong bands at ~1550 & ~1350 cm⁻¹? Fingerprint_Region->NO2_Stretch CH_Stretch Bands around 3000 cm⁻¹? OH_Stretch->CH_Stretch No Carboxylic_Acid Indicates Carboxylic Acid (O-H) OH_Stretch->Carboxylic_Acid Yes CO_Stretch Strong, sharp band at ~1700 cm⁻¹? CH_Stretch->CO_Stretch No Aromatic_CH Indicates Aromatic C-H CH_Stretch->Aromatic_CH > 3000 cm⁻¹ Aliphatic_CH Indicates Aliphatic C-H CH_Stretch->Aliphatic_CH < 3000 cm⁻¹ CO_Stretch->NO2_Stretch No Carbonyl Indicates Carbonyl (C=O) CO_Stretch->Carbonyl Yes Aromatic_Stretch Bands at 1600-1450 cm⁻¹? NO2_Stretch->Aromatic_Stretch No Nitro_Group Indicates Nitro Group (N-O) NO2_Stretch->Nitro_Group Yes CCl_Stretch Band at 800-600 cm⁻¹? Aromatic_Stretch->CCl_Stretch No Aromatic_Ring Indicates Aromatic Ring (C=C) Aromatic_Stretch->Aromatic_Ring Yes Chloro_Group Indicates Chloro Group (C-Cl) CCl_Stretch->Chloro_Group Yes Aromatic_CH->CO_Stretch Aliphatic_CH->CO_Stretch Carbonyl->NO2_Stretch Nitro_Group->Aromatic_Stretch Aromatic_Ring->CCl_Stretch

Caption: A decision-making workflow for interpreting the key functional groups in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Prediction Methodology:

The mass spectrum is predicted by calculating the exact mass of the molecular ion and common fragments. The fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses, guided by established fragmentation rules for aromatic nitro compounds and carboxylic acids.

Predicted Mass Spectrometry Data:

IonPredicted m/zDescription
[M]⁺215.00Molecular Ion (for ³⁵Cl isotope)
[M+2]⁺217.00Isotope peak for ³⁷Cl (approx. 1/3 intensity of [M]⁺)
[M-OH]⁺198.00Loss of hydroxyl radical
[M-NO₂]⁺169.01Loss of nitro group
[M-COOH]⁺170.01Loss of carboxyl group

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 215.00, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak ([M+2]⁺) at m/z 217.00, with an intensity of approximately one-third of the molecular ion peak, is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern:

    • Loss of -OH: A peak at m/z 198.00 would correspond to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -NO₂: The loss of the nitro group as a radical would result in a fragment at m/z 169.01. This is a common fragmentation pathway for nitroaromatic compounds.

    • Loss of -COOH: Decarboxylation, the loss of the entire carboxylic acid group, would lead to a fragment at m/z 170.01.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating framework for the structural characterization of 4-Chloro-2-methyl-5-nitrobenzoic acid. The predicted data are consistent with the known effects of the various functional groups on the spectral properties of the molecule. While experimental verification is the gold standard, this in-depth guide based on high-quality predictions offers a robust foundation for researchers working with this compound, enabling its confident identification and use in further research and development.

References

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link][1]

  • NMRDB.org. Simulate and predict NMR spectra. [Link][2][3]

  • Mestrelab Research. Mnova NMRPredict Desktop. [Link][5]

Sources

discovery and history of 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0). This document is structured for researchers and process chemists, focusing on the critical regioselectivity challenges inherent in its preparation and its role as a scaffold in antiviral and autoimmune therapeutics.

CAS: 476660-41-0 | Formula: C₈H₆ClNO₄ | MW: 215.59 g/mol

Executive Summary

4-Chloro-2-methyl-5-nitrobenzoic acid is a highly functionalized aromatic building block primarily utilized in the synthesis of HCV NS5B polymerase inhibitors and, more recently, PAD4 (Protein Arginine Deiminase 4) inhibitors . Its structural value lies in its dense substitution pattern: the ortho-methyl group provides steric bulk, the para-chloro group offers a handle for cross-coupling (Suzuki/Buchwald), and the meta-nitro group serves as a latent aniline for heterocycle formation (typically benzimidazoles).

Historically, the molecule gained prominence during the "HCV Gold Rush" of the early 2000s, where non-nucleoside polymerase inhibitors were heavily investigated. The primary technical challenge in its history has been the regioselectivity of nitration , where the directing effects of the methyl and chloro groups compete, necessitating rigorous isomer separation protocols.

Structural Logic & Discovery Context

The "Scaffold" Value

In drug design, this molecule addresses a specific geometric need. The 1,2,4,5-substitution pattern allows for the construction of linear, rigid cores.

  • Position 1 (Carboxyl): Anchor point for amide coupling or heterocycle formation.

  • Position 2 (Methyl): Induces torsion, forcing non-planar conformations in downstream biaryls (atropisomerism potential).

  • Position 4 (Chloro): Electronic withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

    
    ) if the nitro group is preserved, or serves as a leaving group in transition-metal catalysis.
    
  • Position 5 (Nitro): The "warhead" precursor. Reduction yields an amine ortho to the carboxyl/chloro, enabling the closure of benzimidazole or quinazolinone rings.

Historical Emergence

The compound appears significantly in the patent literature starting around 2002 , coinciding with the intense industry focus on Hepatitis C.

  • Early 2000s: Identified in patents (e.g., US20020065418A1) as a key intermediate for benzimidazole-based viral polymerase inhibitors.

  • 2016-Present: Re-emerged in oncology and autoimmune research (e.g., WO2016185279A1) as a precursor for PAD4 inhibitors, targeting neutrophil extracellular traps (NETs) in lupus and cancer.

Synthetic Evolution & The Regioselectivity Challenge

The synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid is a classic case study in aromatic substitution rules. The precursor, 4-chloro-2-methylbenzoic acid , contains two directing groups:

  • Methyl (C2): Weakly activating, ortho/para director.

  • Chloro (C4): Deactivating, ortho/para director.

  • Carboxyl (C1): Strongly deactivating, meta director.

The Conflict

When nitrating 4-chloro-2-methylbenzoic acid, the directing effects conflict:

  • The Methyl group directs to C3 and C5 (ortho/para).

  • The Chloro group directs to C3 and C5 (ortho).

  • The Carboxyl group directs to C3 and C5 (meta).

Both C3 and C5 are electronically activated relative to other positions, but C5 is sterically less hindered than C3 (which is flanked by the methyl and carboxyl groups). However, the "ortho effect" and electronic nuances often lead to a mixture.

Historical Yields: Early processes reported mixtures containing 30-40% of the unwanted 3-nitro isomer , requiring tedious fractional crystallization or esterification-hydrolysis loops to purify the desired 5-nitro isomer .

Modern Synthetic Workflow

The industry standard has evolved to use fuming nitric acid at controlled temperatures, often followed by an esterification step to leverage the boiling point/solubility differences of the methyl esters for purification.

SynthesisPath cluster_legend Process Logic Start 4-Chloro-2-methylbenzoic acid Reagent Fuming HNO3 / H2SO4 (Nitration) Start->Reagent Intermed Isomer Mixture: 5-Nitro (Major) + 3-Nitro (Minor) Reagent->Intermed Electrophilic Subst. Purification Esterification (MeOH/HCl) + Crystallization Intermed->Purification Separation Strategy Product 4-Chloro-2-methyl-5-nitrobenzoic acid (>98% Purity) Purification->Product Hydrolysis Regioselectivity is driven by steric hindrance at C3 Regioselectivity is driven by steric hindrance at C3

Figure 1: Synthetic pathway highlighting the critical isomer separation step.

Detailed Experimental Protocol

Note: This protocol is synthesized from patent literature (US20020065418A1) and adapted for laboratory safety and yield optimization.

Reagents
  • Precursor: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2)

  • Nitrating Agent: Fuming Nitric Acid (>90%)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[1]

  • Workup: Ice water, Methanol (for esterification route)

Step-by-Step Methodology
Phase 1: Nitration[1][2][3]
  • Setup: Charge a 3-neck round-bottom flask with 4-Chloro-2-methylbenzoic acid (1.0 eq) .

  • Acid Addition: Cool the flask to 0°C using an ice/salt bath. Slowly add Conc. H₂SO₄ (5.0 vol) while stirring. Ensure the solid is fully dispersed.

  • Nitration: Add Fuming HNO₃ (1.5 eq) dropwise via an addition funnel.

    • Critical Control Point: Maintain internal temperature <10°C . Exotherms will favor the formation of the 3-nitro isomer and dinitro impurities.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC or TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The crude product will precipitate as a gummy solid or powder.

  • Isolation: Filter the solid and wash with cold water until the filtrate pH is neutral. Dry the crude solid.[2][4][5]

Phase 2: Isomer Purification (The "Ester Trick")

Why this step? Direct recrystallization of the acid is often inefficient due to hydrogen bonding dimers. Converting to the methyl ester breaks these dimers and amplifies solubility differences.

  • Esterification: Dissolve the crude acid mixture in Methanol (10 vol) containing catalytic H₂SO₄ or HCl gas . Reflux for 12 hours.

  • Crystallization: Cool the solution to 0°C. The Methyl 4-chloro-2-methyl-5-nitrobenzoate typically crystallizes out, while the 3-nitro isomer remains largely in the mother liquor.

  • Hydrolysis: Isolate the crystals and hydrolyze using LiOH (2 eq) in THF/Water (1:1) at room temperature.

  • Final Isolation: Acidify with 1N HCl to precipitate the pure 4-Chloro-2-methyl-5-nitrobenzoic acid .

Target Specification:

  • Appearance: Off-white to pale yellow powder.

  • Purity: >98% (HPLC).

  • Melting Point: ~182–184°C.[1]

Applications in Drug Discovery

The molecule serves as a "linchpin" in convergent synthesis strategies.

A. HCV NS5B Polymerase Inhibitors

In this workflow, the acid is often coupled with a diamine to form a benzimidazole.

  • Mechanism: The nitro group is reduced to an aniline. The resulting diamine reacts with an aldehyde or carboxylic acid to close the benzimidazole ring.

  • Outcome: Creates a tricyclic core that fits into the "thumb" domain of the HCV polymerase.

B. PAD4 Inhibitors (Autoimmune/Oncology)

Recent literature utilizes this scaffold to create benzimidazole-isoquinolinone fusions.

  • Role: The chloro group is used in Suzuki couplings to attach aryl rings that interact with the PAD4 active site calcium channel.

Applications cluster_HCV HCV NS5B Inhibitors cluster_PAD4 PAD4 Inhibitors (Oncology) Core 4-Chloro-2-methyl-5-nitrobenzoic acid Step1 Nitro Reduction (-NH2) Core->Step1 StepA Suzuki Coupling (at Cl position) Core->StepA Step2 Benzimidazole Formation Step1->Step2 Target1 Viral Replication Blockers Step2->Target1 StepB Amide Coupling (at COOH) StepA->StepB Target2 NETosis Inhibitors StepB->Target2

Figure 2: Divergent application of the scaffold in viral and autoimmune research.

Safety & Handling

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Explosion Hazard: Like all nitro-aromatics, the compound possesses high energy potential. While stable at room temperature, the synthesis (nitration) carries a risk of thermal runaway.

  • Handling: Use non-sparking tools. Avoid contact with strong bases which can induce decomposition of the nitro-aryl system.

References

  • Viral Polymerase Inhibitors (Patent). Boehringer Ingelheim. United States Patent Application 20020065418A1. (Describes the synthesis and isomer separation of the title compound).

  • Benzoimidazole derivatives as PAD4 inhibitors. GlaxoSmithKline. World Patent WO2016185279A1. (Details the use of the acid in synthesizing PAD4 inhibitors).

  • PubChem Compound Summary: 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. PubChem Database.

  • Nitration of substituted benzoic acids.Journal of the Chemical Society. (General reference for directing effects in 2,4-disubstituted benzoic acids).

Sources

Precision in Nomenclature: A Technical Guide to 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 4-Chloro-2-methyl-5-nitrobenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Identity

In the high-stakes environment of pharmaceutical intermediate sourcing and scaffold design, ambiguity is a liability. 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0 ) represents a specific substitution pattern on the benzoic acid core that dictates its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

This guide moves beyond a simple list of names. It dissects the nomenclature logic, validates the chemical identity against common isomers, and provides a self-validating protocol for verifying this compound in a laboratory setting.

Chemical Identity & Nomenclature Matrix

The primary challenge in sourcing this compound is the variation in naming conventions used by global suppliers. While IUPAC provides a systematic framework, historical and vendor-specific synonyms often obscure the specific isomer required.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 476660-41-0 Primary identifier for sourcing.
IUPAC Name 4-Chloro-2-methyl-5-nitrobenzoic acidSystematic name based on priority rules.
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
InChI Key KKNSDWSYFJIEKU-UHFFFAOYSA-NUse for database de-duplication.
SMILES CC1=CC(=C(C=C1C(=O)O)[O-])ClUse for substructure searching.
Synonym Taxonomy

The following table categorizes synonyms to aid in database searching (e.g., SciFinder, Reaxys) and vendor catalog navigation.

CategorySynonymTechnical Context
Systematic Variations Benzoic acid, 4-chloro-2-methyl-5-nitro-Inverted indexing (common in CA/CAS).
2-Methyl-4-chloro-5-nitrobenzoic acidAlphabetical ordering variation.
Structural Descriptors 2-Carboxy-5-chloro-4-nitrotolueneEmphasizes the toluene core structure.
5-Nitro-4-chloro-2-toluic acidHistorical naming (Toluic acid = Methylbenzoic acid).
Vendor/Catalog Codes MFCD18071079MDL Number (useful for cross-referencing).
Isomeric Hazards Caution: 2-Chloro-4-methyl-5-nitrobenzoic acidNOT a synonym. This is a regioisomer.

Structural Logic & Synthesis Causality

To understand the synonyms, one must understand the synthesis. The name "4-Chloro-2-methyl-5-nitrobenzoic acid" is not arbitrary; it reflects the electronic directing effects that govern its formation.

The Synthesis Pathway (Causality)

The standard synthesis involves the nitration of 4-Chloro-2-methylbenzoic acid .

  • Starting Material: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2).

  • Directing Effects:

    • -COOH (Position 1): Strong meta director. Deactivates positions 2, 4, and 6. Directs incoming electrophiles to position 3 or 5.

    • -Cl (Position 4): Weakly deactivating but ortho/para directing. Directs to positions 3 and 5.[1]

    • -CH₃ (Position 2): Weakly activating ortho/para directing. Directs to positions 1 (blocked), 3, and 5 (para).

  • The Result: Position 5 is the only site where the directing effects of the methyl group (para) and the steric availability align with the meta-direction of the carboxyl group.

Visualization: Synthesis & Nomenclature Logic

The following diagram illustrates the synthesis flow and how the substitution pattern drives the nomenclature.

G Start Starting Material: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2) Reagent Nitration Agent: HNO3 / H2SO4 Start->Reagent Logic1 Directing Effect: -COOH directs Meta (to C3, C5) Start->Logic1 Logic2 Directing Effect: -CH3 directs Para (to C5) Start->Logic2 Intermediate Transition State: Electrophilic Attack at C5 Reagent->Intermediate Product Target Product: 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS 476660-41-0) Intermediate->Product Substitution Logic1->Intermediate Logic2->Intermediate

Figure 1: Synthesis logic showing the convergence of directing effects at the C5 position, defining the product's identity.

Technical Application: Why This Isomer?

In drug development, this specific isomer is valued for its SNAr (Nucleophilic Aromatic Substitution) potential.

  • Mechanism: The Nitro group at position 5 is ortho to the Chlorine at position 4.

  • Effect: The strong electron-withdrawing nature of the Nitro group activates the C-Cl bond, making it susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

  • Result: This allows the molecule to serve as a scaffold for building complex heterocyclic structures, such as quinazolinones or benzimidazoles, often found in kinase inhibitors.

Critical Note: If you accidentally source the isomer where the Nitro is meta to the Chlorine (e.g., 2-chloro-4-methyl-5-nitrobenzoic acid), the SNAr reaction will likely fail or require significantly harsher conditions.

Experimental Verification Protocol

Trust but verify. When receiving a shipment labeled with any of the synonyms listed above, use this protocol to confirm identity and purity.

Analytical Method: ¹H-NMR Validation

Objective: Distinguish 4-Chloro-2-methyl-5-nitrobenzoic acid from its regioisomers.

Protocol:

  • Solvent: Dissolve ~10 mg of sample in DMSO-d₆.

  • Acquisition: Standard proton scan (400 MHz or higher).

  • Expected Signals:

    • Aromatic Region: You should observe two distinct singlets (or weak doublets due to long-range coupling) because the protons at C3 and C6 are para to each other and chemically distinct.

      • H-6 (Ortho to COOH, Meta to NO₂): Typically shifted downfield (~8.0 - 8.5 ppm) due to the deshielding effect of the adjacent Nitro group and COOH.

      • H-3 (Ortho to Cl, Meta to Me): Typically appearing around ~7.5 - 7.8 ppm.

    • Aliphatic Region:

      • -CH₃ (Position 2): A sharp singlet around 2.4 - 2.6 ppm.

    • Acidic Proton: Broad singlet >12.0 ppm (COOH).

Pass Criteria:

  • Observation of two aromatic singlets. (If you see doublets with ortho-coupling constants (~8 Hz), you have the wrong isomer).

  • Integration ratio of Aromatic H : Methyl H = 2:3.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10846366, 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

Sources

theoretical properties of 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 4-Chloro-2-methyl-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with multiple reactive centers, makes it a valuable intermediate for constructing complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive analysis of its theoretical properties, including its molecular structure, predicted spectroscopic characteristics, plausible synthetic routes, and key chemical reactivity. By synthesizing data from established chemical principles and related known compounds, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in novel research and development endeavors.

Molecular Structure and Physicochemical Properties

4-Chloro-2-methyl-5-nitrobenzoic acid, with the molecular formula C₈H₆ClNO₄, belongs to the class of halogenated nitrobenzoic acids.[1] The molecule's properties are dictated by the interplay of its substituents on the benzene ring: a carboxylic acid group, a methyl group, a chloro group, and a nitro group. The carboxylic acid and nitro groups are strongly electron-withdrawing and deactivating, while the methyl group is electron-donating and activating. The chloro group is deactivating yet ortho-, para-directing. This complex electronic landscape is central to its chemical behavior.

G Toluene Toluene Step1 Chlorination (Cl₂, AlCl₃) Toluene->Step1 p_Chloro p-Chlorotoluene (Major Product) Step1->p_Chloro Step2 Nitration (HNO₃, H₂SO₄) p_Chloro->Step2 Nitro 4-Chloro-2-nitrotoluene Step2->Nitro Step3 Oxidation (KMnO₄ or K₂Cr₂O₇) Nitro->Step3 Final 4-Chloro-2-methyl-5-nitrobenzoic Acid Step3->Final Purification Purification (Recrystallization) Final->Purification

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol:

Step 1: Chlorination of Toluene

  • Rationale: The first step is the electrophilic aromatic substitution (chlorination) of toluene. The methyl group is an ortho-, para-director. The para-isomer (4-chlorotoluene) is typically the major product due to reduced steric hindrance compared to the ortho position. This isomer is the desired starting material for the next step. [2]* Procedure:

    • To a stirred solution of toluene in a suitable solvent (e.g., CCl₄) in a flask protected from light, add a Lewis acid catalyst such as anhydrous AlCl₃ or FeCl₃.

    • Cool the mixture in an ice bath.

    • Bubble chlorine gas (Cl₂) slowly through the solution. Monitor the reaction progress using Gas Chromatography (GC).

    • Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.

    • Separate the organic layer, wash with sodium bicarbonate solution and then brine, and dry over anhydrous MgSO₄.

    • Isolate the 4-chlorotoluene from the ortho-isomer via fractional distillation.

Step 2: Nitration of 4-Chlorotoluene

  • Rationale: The nitration of 4-chlorotoluene introduces the nitro group. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The directing effects are synergistic, strongly favoring substitution at the positions ortho to the methyl group (C2 and C6). The C2 position is sterically less hindered than C6, leading to 4-chloro-2-nitrotoluene as the major product. [2]* Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice-salt bath.

    • Slowly add 4-chlorotoluene dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Oxidation of 4-Chloro-2-nitrotoluene

  • Rationale: The final step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are required to oxidize the alkyl side chain of the benzene ring. [2]* Procedure:

    • Suspend 4-chloro-2-nitrotoluene in an aqueous solution of a base (e.g., sodium carbonate).

    • Heat the mixture to reflux and add a solution of KMnO₄ portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

    • Continue refluxing until the reaction is complete (disappearance of the starting material by TLC).

    • Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH.

    • The final product, 4-Chloro-2-methyl-5-nitrobenzoic acid, will precipitate out of the solution.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid. The purity should be confirmed by measuring the melting point and running spectroscopic analyses (NMR, IR).

Chemical Reactivity and Derivatization Potential

The true value of 4-Chloro-2-methyl-5-nitrobenzoic acid lies in its potential for a wide range of chemical transformations, making it an excellent scaffold for building molecular diversity.

G cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reactions cluster_Cl Chloro Group Reactions Start 4-Chloro-2-methyl- 5-nitrobenzoic Acid Ester Ester (e.g., via SOCl₂, ROH) Start->Ester Esterification Amide Amide (e.g., via EDC, R₂NH) Start->Amide Amidation Amine Amine (Aniline derivative) (e.g., via SnCl₂, HCl) Start->Amine Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., via Nu⁻, heat) Start->SNAr Substitution

Caption: Key reactivity pathways of the target molecule.

  • Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can be readily converted into esters, amides, acid chlorides, or anhydrides. [3]These reactions are fundamental in drug development for modifying solubility, creating prodrugs, or for linking the scaffold to other molecular fragments.

  • Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like SnCl₂/HCl or catalytic hydrogenation. This transformation is pivotal, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings.

  • Chloro Group: The chlorine atom is on a significantly electron-deficient ring (due to the -NO₂ and -COOH groups), which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Strong nucleophiles can displace the chloride, allowing for the introduction of ether, thioether, or amine linkages at this position. This reactivity is highly valuable for late-stage functionalization.

Potential Applications in Drug Development

While direct biological activity data for 4-Chloro-2-methyl-5-nitrobenzoic acid is scarce, its structural motifs are present in many pharmacologically active compounds. Its significance is primarily as a key intermediate. [4] For instance, closely related chloro-nitrobenzoic acids are crucial precursors in the synthesis of important pharmaceuticals. Methyl 5-chloro-2-nitrobenzoate is a known intermediate in the production of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia. [3]Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties, suggesting that the chloro-nitro-aromatic scaffold can be a valuable pharmacophore. [5] Given its array of functional handles, 4-Chloro-2-methyl-5-nitrobenzoic acid could serve as a starting point for generating libraries of compounds for screening against various biological targets. The aniline derivative (after nitro reduction) is a particularly attractive intermediate for synthesizing kinase inhibitors, many of which feature a substituted aniline core.

Safety and Handling

As a laboratory chemical, 4-Chloro-2-methyl-5-nitrobenzoic acid must be handled with appropriate care. Based on aggregated GHS data for the compound and safety sheets for similar isomers, the following hazards are identified: [1][6]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H332: Harmful if inhaled. [1] * H335: May cause respiratory irritation. [1]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-2-methyl-5-nitrobenzoic acid represents a synthetically valuable, albeit under-characterized, chemical entity. Its theoretical properties—derived from its complex electronic structure—predict a rich and versatile chemical reactivity. The presence of three distinct and orthogonally reactive functional groups (carboxylic acid, nitro, and chloro) makes it an ideal scaffold for the synthesis of complex molecules. For researchers in medicinal chemistry and organic synthesis, this compound offers a strategic starting point for the development of novel compounds with potential therapeutic applications. The synthetic and derivatization pathways outlined in this guide provide a robust framework for its practical application in the laboratory.

References

Sources

potential research areas for 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Research Areas for 4-Chloro-2-methyl-5-nitrobenzoic acid

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the value of a chemical entity is often measured by its potential. 4-Chloro-2-methyl-5-nitrobenzoic acid is one such molecule, a seemingly simple substituted aromatic acid that, upon closer inspection, reveals a wealth of opportunities for scientific exploration. Its strategically positioned functional groups—a reactive carboxylic acid, a reducible nitro group, and sterically and electronically influential chloro and methyl substituents—render it a highly versatile building block. This guide is designed for researchers, scientists, and drug development professionals, providing a technical deep-dive into the untapped research avenues for this compound. We will move beyond its basic properties to delineate actionable, hypothesis-driven research plans, complete with detailed experimental workflows and the underlying scientific rationale.

Foundational Chemical and Structural Analysis

Before exploring potential applications, a firm understanding of the molecule's intrinsic properties is paramount. 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0) is a substituted aromatic carboxylic acid. The interplay of its functional groups dictates its reactivity and potential interactions.

  • Carboxylic Acid (-COOH): This group is the primary handle for derivatization, most commonly through amide bond formation. Its acidity (pKa) is influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups.

  • Nitro Group (-NO2): A strong electron-withdrawing group, it significantly impacts the aromatic ring's electronics. Crucially, it can be chemically reduced to an amine (-NH2), providing a secondary point for diversification.

  • Chloro (-Cl) and Methyl (-CH3) Groups: These substituents modulate the molecule's lipophilicity, steric profile, and the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-5-nitrobenzoic acid

PropertyValueSource
Molecular FormulaC₈H₆ClNO₄PubChem[1]
Molecular Weight215.59 g/mol PubChem[1]
IUPAC Name4-chloro-2-methyl-5-nitrobenzoic acidPubChem[1]
CAS Number476660-41-0PubChem[1]
XLogP32.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]

Research Area 1: A Scaffold for Synthetic Library Generation

The most immediate research path for a versatile building block is its use in the synthesis of compound libraries for screening purposes. The distinct reactivity of the carboxylic acid and the nitro group allows for a two-pronged approach to diversification.

Derivatization via the Carboxylic Acid: Amide Scaffolds

Amide coupling is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space around a core scaffold. The carboxylic acid of our target molecule is readily activated for this transformation.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) is a robust first step because acid chlorides are highly reactive acylating agents. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to neutralize the HCl generated during the reaction without competing with the primary or secondary amine nucleophile.

Experimental Protocol: Parallel Amide Synthesis

  • Acid Chloride Formation: In a flame-dried, inert-atmosphere flask, suspend 1.0 eq of 4-chloro-2-methyl-5-nitrobenzoic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of oxalyl chloride followed by a catalytic drop of dimethylformamide (DMF). Stir at room temperature for 2-4 hours until gas evolution ceases and the solution becomes clear. Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used immediately.

  • Parallel Coupling Reaction: In a 96-well reaction block, dispense a solution of the acid chloride in anhydrous DCM into each well. To each well, add a unique primary or secondary amine (1.1 eq) from a pre-formatted amine library, followed by a solution of DIPEA (2.0 eq) in DCM.

  • Reaction and Work-up: Seal the reaction block and agitate at room temperature for 16 hours. Quench the reactions by adding water. The organic phase can be separated using a phase-separation cartridge.

  • Purification and Analysis: Evaporate the solvent from the organic phase. The crude products are then purified using mass-directed preparative HPLC. The purity and identity of the final compounds are confirmed by LC-MS and ¹H NMR.

Diagram: Synthetic Workflow for Amide Library Generation

Caption: Workflow for the synthesis and purification of an amide library.

Derivatization via the Nitro Group: Accessing New Chemical Space

The nitro group can be selectively reduced to an amine, which can then be functionalized, for instance, by acylation or sulfonylation. This orthogonal derivatization strategy dramatically increases the structural diversity achievable from the starting scaffold.

Experimental Protocol: Nitro Reduction and N-Acylation

  • Nitro Group Reduction: Dissolve 1.0 eq of a purified amide derivative (from section 2.1) in ethanol. Add 0.1 eq of 10% Palladium on carbon (Pd/C). Place the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously for 8-12 hours until TLC or LC-MS indicates complete consumption of the starting material. Filter the reaction through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield the crude aniline derivative.

  • N-Acylation: Dissolve the crude aniline in DCM and add 1.5 eq of TEA. Cool the solution to 0°C. Add 1.1 eq of a desired acid chloride (R-COCl) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.

Research Area 2: Applications in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~216 g/mol , 4-chloro-2-methyl-5-nitrobenzoic acid fits well within the "Rule of Three" criteria for a molecular fragment. FBDD is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments for weak but efficient binding to a protein target.

Proposed FBDD Workflow:

  • Target Selection: Choose a protein target of therapeutic interest with a well-characterized binding site.

  • Biophysical Screening: Screen the parent molecule using high-sensitivity techniques capable of detecting weak interactions.

    • Surface Plasmon Resonance (SPR): Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

    • Thermal Shift Assay (TSA): Measures the change in the protein's melting temperature upon ligand binding, indicating stabilization.

    • NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR can identify which protons of a fragment are in close proximity to the protein, confirming binding.

  • Structural Elucidation: Once a hit is confirmed, use X-ray crystallography to determine the precise binding mode of the fragment in the protein's active site. This is the most critical step for guiding subsequent optimization.

  • Fragment Elaboration (Growing): The crystallographic data will reveal vectors for synthetic elaboration. The synthetic handles discussed in Section 2 can be used to "grow" the fragment into unoccupied pockets of the binding site, thereby increasing affinity and selectivity.

Diagram: The Fragment-Based Drug Discovery Cycle

FBDD A A B Hit Validation Orthogonal Biophysical Assay A->B Identify Hits C Structural Biology X-ray Crystallography B->C Confirm Binding D Structure-Guided Design Identify Growth Vectors C->D Determine Pose E Synthetic Elaboration Generate Analogs D->E Design Library F Potency Assessment Test New Analogs E->F Synthesize F->A Re-screen F->C Co-crystallize

Caption: The iterative cycle of Fragment-Based Drug Discovery (FBDD).

Research Area 3: Hypothesis-Driven Biological Screening

The structural motifs within 4-chloro-2-methyl-5-nitrobenzoic acid bear resemblance to classes of known bioactive molecules, providing a strong rationale for targeted biological screening.

Antimicrobial Activity

Aromatic nitro compounds and halogenated aromatics are well-established pharmacophores in antimicrobial agents.[2] The nitro group can be reduced by bacterial nitroreductases to form cytotoxic reactive nitrogen species that damage DNA and other cellular components.[2] A recent study on the related 2-chloro-5-nitrobenzoic acid showed that its derivatives possess antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Proposed Screening Cascade:

  • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC values of the parent compound and a focused library of its derivatives against a panel of pathogenic bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans) using broth microdilution methods.

  • Bactericidal vs. Bacteriostatic Determination: For compounds with significant MIC values, perform time-kill assays to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit growth).

  • Mechanism of Action Studies: Investigate potential mechanisms, such as membrane disruption assays (using propidium iodide staining) or DNA damage assays (e.g., the Comet assay).

Anticancer Potential

Substituted benzoic acids are present in numerous anticancer agents.[3] For instance, certain 3-[(6-Arylamino)pyridazinylamino]benzoic acids bearing a chloro-substituent have shown potent activity against colon cancer cell lines by inhibiting VEGFR-2.[3] The overall scaffold of 4-chloro-2-methyl-5-nitrobenzoic acid provides a starting point for developing novel kinase inhibitors or other anticancer agents.

Proposed Screening Cascade:

  • In Vitro Cytotoxicity Screening: Screen the compound library against a panel of cancer cell lines (e.g., NCI-60 panel) to identify any cytotoxic effects and determine GI₅₀ (50% growth inhibition) values.

  • Target-Based Assays: If a specific cancer-related target is hypothesized (e.g., a particular kinase), perform in vitro enzymatic assays to directly measure inhibition.

  • Cell-Based Mechanistic Assays: For active compounds, conduct further cell-based assays to investigate the mechanism, such as cell cycle analysis (by flow cytometry) or apoptosis induction (e.g., Annexin V staining).

Concluding Remarks and Future Outlook

4-Chloro-2-methyl-5-nitrobenzoic acid is a molecule rich with unrealized potential. Its value lies not in any known application, but in its versatility as a starting point for innovation. The research avenues detailed herein—synthetic library development, application in fragment-based screening, and hypothesis-driven biological evaluation—provide a clear and robust framework for its exploration. By systematically applying these strategies, researchers can leverage this unique chemical scaffold to develop novel therapeutics, chemical probes, or advanced materials. The journey from a simple building block to a high-value compound is a challenging but rewarding endeavor, and 4-chloro-2-methyl-5-nitrobenzoic acid is an excellent candidate to begin that journey.

References

  • ChemicalBook. (n.d.). 4-CHLORO-2-FLUORO-5-NITROBENZOIC ACID.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Arvee Laboratories. (n.d.). 2-Chloro-5-Nitrobenzoic Acid. Retrieved from [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic Acid from Toluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

4-Chloro-2-methyl-5-nitrobenzoic acid is a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural complexity arises from the specific polysubstitution pattern on the benzene ring, requiring precise control over regioselectivity to avoid isomeric mixtures.

This protocol details the synthesis starting from Toluene , utilizing a "functional group interconversion" strategy. Unlike direct oxidation methods which often degrade the methyl group, this route preserves the toluene methyl scaffold while introducing the carboxyl moiety via a Sandmeyer-cyanations sequence.

Retrosynthetic Analysis

The synthesis is designed to exploit synergistic directing effects:

  • Scaffold Establishment: The 1,4-relationship between Methyl and Chloro groups is established first via chlorination.

  • Nitrogen Introduction: Nitration is directed ortho to the methyl group (controlled by the methyl's stronger activating influence relative to chlorine).

  • Carboxylation: The nitro group serves as a "masked" carboxyl group, converted via reduction, diazotization, cyanation, and hydrolysis.

  • Final Functionalization: The final nitration is directed to the 5-position by the cooperative directing effects of the C1-Carboxyl (meta), C2-Methyl (para), and C4-Chloro (ortho) groups.

Synthetic Workflow Visualization

SynthesisPath cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Carboxylation Toluene Toluene (Starting Material) pClToluene 4-Chlorotoluene (Isolate p-isomer) Toluene->pClToluene Cl2, FeCl3 (Electrophilic Chlorination) NitroInter 4-Chloro-2-nitrotoluene pClToluene->NitroInter HNO3, H2SO4 (Nitration) AminoInter 4-Chloro-2-aminotoluene (Fast Red KB Base) NitroInter->AminoInter Fe, HCl (Bechamp Reduction) CyanoInter 4-Chloro-2-tolunitrile AminoInter->CyanoInter 1. NaNO2, HCl 2. CuCN (Sandmeyer) AcidInter 4-Chloro-2-methylbenzoic Acid CyanoInter->AcidInter H2SO4, H2O (Hydrolysis) Target 4-Chloro-2-methyl-5-nitrobenzoic Acid (TARGET) AcidInter->Target HNO3, H2SO4 (Regioselective Nitration)

Figure 1: Step-wise synthetic pathway leveraging regioselective directing effects.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation & Nitrogen Insertion
Step 1: Synthesis of 4-Chlorotoluene

Objective: Monochlorination of toluene. Note: This reaction produces a mixture of ortho and para isomers.[1][2] The para isomer is required.

  • Reagents: Toluene, Chlorine gas (Cl₂), FeCl₃ (catalyst).

  • Procedure:

    • Cool toluene (1.0 eq) to 0–5°C in a reactor protected from light.

    • Add FeCl₃ (0.05 eq).

    • Bubble Cl₂ gas slowly through the mixture. Monitor by GC until Toluene < 2%.[3]

    • Purification: Fractional distillation is critical here.

      • o-Chlorotoluene BP: 159°C

      • p-Chlorotoluene BP: 162°C

      • Technique: Use a high-efficiency fractionating column (e.g., Vigreux or spinning band) to isolate the higher-boiling para isomer.

    • Yield Target: ~40-50% (isolated p-isomer).

Step 2: Nitration to 4-Chloro-2-nitrotoluene

Objective: Introduce nitrogen ortho to the methyl group.

  • Mechanism: The methyl group is a stronger activator than chlorine. Substitution occurs ortho to the methyl.

  • Reagents: 4-Chlorotoluene, Mixed Acid (HNO₃ 65% / H₂SO₄ 98%).

  • Protocol:

    • Charge 4-chlorotoluene into a reactor and cool to 0°C.

    • Add Mixed Acid dropwise, maintaining internal temp < 10°C to prevent dinitration.

    • Stir for 2 hours at 20°C.

    • Quench onto ice water. Separate the organic layer.[4][5][6][7]

    • Wash with NaHCO₃ (aq) and Brine.

    • Crystallization: The product solidifies upon cooling (MP ~38°C). Recrystallize from ethanol if necessary.

Step 3: Reduction to 4-Chloro-2-aminotoluene

Objective: Convert Nitro to Amino without dechlorinating the ring.

  • Critical Control: Avoid Catalytic Hydrogenation (Pd/C + H₂) unless using sulfided catalysts, as standard Pd/C often causes hydrodechlorination (stripping the Cl atom).

  • Recommended Method: Bechamp Reduction (Fe/HCl).

  • Protocol:

    • Suspend Iron powder (3.0 eq) in water with catalytic HCl (0.1 eq). Heat to reflux (activation).

    • Add 4-Chloro-2-nitrotoluene slowly (exothermic).

    • Reflux for 3-4 hours. Monitor disappearance of yellow nitro compound.

    • Basify with Na₂CO₃ to pH 9.

    • Steam distill or extract with ethyl acetate to isolate the amine.

Phase 2: Carboxylation (The Sandmeyer Sequence)
Step 4: Conversion to 4-Chloro-2-tolunitrile

Objective: Replace Amino group with Cyano group.

  • Reagents: NaNO₂, HCl, CuCN, KCN.

  • Protocol:

    • Diazotization: Dissolve amine in 15% HCl. Cool to -5°C. Add NaNO₂ (1.1 eq) solution dropwise. Solution must remain clear (Diazonium salt).

    • Sandmeyer: In a separate flask, prepare CuCN (1.2 eq) and KCN (1.5 eq) in water at 60°C.

    • Neutralize the diazonium solution slightly with Na₂CO₃ (to pH 4-5) to prevent HCN evolution in the next step.

    • Add diazonium salt slowly to the CuCN mixture. Nitrogen gas will evolve vigorously.

    • Safety: Perform in a high-efficiency fume hood. Scrub exhaust gases.

    • Extract with Toluene. Wash with NaOH to remove phenols.

Step 5: Hydrolysis to 4-Chloro-2-methylbenzoic Acid

Objective: Convert Nitrile to Carboxylic Acid.

  • Reagents: 70% H₂SO₄.

  • Protocol:

    • Reflux the nitrile in 70% H₂SO₄ for 6–8 hours.

    • Cool and pour onto crushed ice.

    • The acid precipitates as a white solid.

    • Filter and wash with water until neutral.

    • Validation: Check MP (Lit: 171-172°C).

Phase 3: Final Functionalization
Step 6: Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Objective: Regioselective nitration at Position 5.

  • Rationale:

    • C1-COOH directs Meta (to 3, 5).

    • C2-CH3 directs Para (to 5).

    • C4-Cl directs Ortho (to 3, 5).

    • Result: Position 5 is the consensus site. Position 3 is sterically hindered.

  • Protocol:

    • Dissolve 4-Chloro-2-methylbenzoic acid (1.0 eq) in conc. H₂SO₄ (5 vol).

    • Cool to 0–5°C.

    • Add Fuming HNO₃ (1.1 eq) dropwise.

    • Allow to warm to room temperature; stir for 3 hours.

    • Workup: Pour onto ice. The product precipitates.[8][9][10]

    • Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water (80:20).

Key Data & Specifications

ParameterSpecification / ValueNotes
Target CAS N/A (Specific isomer)Precursor CAS: 7499-07-2
Appearance Pale yellow crystalline solid
Melting Point 180–185°C (Predicted)Verify via DSC
Step 1 Yield ~45%Loss due to ortho-isomer removal
Step 4 Yield ~70%Sandmeyer efficiency
Overall Yield ~20–25%From Toluene
Critical Impurity 4-Chloro-2-methyl-3-nitrobenzoic acidMinor isomer (<5%)

References

  • Nitration of Benzoic Acid Derivatives

    • Source: Truman St
    • Relevance: General protocol for nitration of deactivated benzoic acids.[8]

    • URL:

  • Synthesis of 4-Chloro-2-methylbenzoic acid (Precursor Data)

    • Source: Sigma-Aldrich Product Specific
    • Relevance: Physical property validation for the Step 5 intermedi
    • URL:

  • Sandmeyer Reaction Protocols

    • Source: Organic Syntheses, Coll. Vol. 1, p. 514 (1941).
    • Relevance: Canonical reference for converting amines to nitriles (o-Tolunitrile analog).
    • URL:

  • Chlorination of Toluene

    • Source: ChemicalBook / Fieser & Fieser.
    • Relevance: Separation of 2-chlorotoluene and 4-chlorotoluene.[2]

    • URL:

  • Reduction of Nitro Compounds (Bechamp)

    • Source: PrepChem.
    • Relevance: Iron/HCl reduction to avoid dehalogen
    • URL:

Disclaimer: This application note is for research purposes only. All procedures involving cyanides, chlorine gas, and nitration must be performed by qualified personnel in appropriate containment facilities.

Sources

using 4-Chloro-2-methyl-5-nitrobenzoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-methyl-5-nitrobenzoic Acid in Heterocyclic Synthesis

Abstract

4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0) represents a highly functionalized aromatic scaffold optimized for the divergent synthesis of 5,6-disubstituted benzimidazoles . This guide delineates the chemo-selective exploitation of its electrophilic core. By leveraging the ortho-nitro effect, researchers can execute regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position, followed by nitro reduction to generate an ortho-diamine motif. This workflow provides a robust entry point for developing kinase inhibitors and bioactive heterocyclic pharmacophores.

Chemo-Structural Analysis

The utility of this building block stems from the specific electronic interplay between its four substituents. Understanding this "Push-Pull" dynamic is critical for reaction design:

  • C4-Chlorine (The Warhead): The chlorine atom is activated for displacement. It is positioned ortho to the strong electron-withdrawing nitro group (C5) and para to the carboxylic acid (C1). This "sandwich" activation makes the C4-Cl bond exceptionally labile to nucleophilic attack by amines, thiols, or alkoxides.

  • C5-Nitro Group (The Activator & Precursor): Acts as the primary activating group for the SNAr reaction. Post-displacement, it serves as a masked amine. Its reduction generates the C4-amino/C5-amino pairing required for imidazole ring closure.

  • C1-Carboxylic Acid (The Anchor): Provides a handle for amide coupling or esterification, allowing the scaffold to be attached to larger molecular frameworks before or after heterocycle formation.

  • C2-Methyl Group (The Steric Modulator): Often overlooked, this group provides steric bulk that can enforce atropisomerism in biaryl systems or simply improve the lipophilicity/metabolic stability of the final drug candidate.

Primary Synthetic Workflow: The Benzimidazole Pathway

The most high-value application of this scaffold is the synthesis of N1-substituted benzimidazoles. The logic follows a three-step cascade: Displacement


 Reduction 

Cyclization
.
Step 1: Regioselective SNAr Displacement

The C4-Cl is displaced by a primary amine (


). The reaction is driven by the electron-deficient nature of the ring.
  • Chemo-selectivity: The carboxylic acid does not interfere if the amine is nucleophilic enough, though esterification (using the methyl ester of the starting material) is often preferred to simplify purification.

Step 2: Nitro Reduction

The resulting 4-amino-5-nitro intermediate is reduced to the 4,5-diamino species.

  • Methodology: Catalytic hydrogenation (Pd/C) is standard, but iron-mediated reduction (Fe/AcOH) is preferred if the

    
     group contains halogens or sulfur that might poison a Pd catalyst.
    
Step 3: Imidazole Ring Closure

The vicinal diamine reacts with a carbonyl source (Formic acid, Aldehyde, or CDIs) to close the benzimidazole ring.

Detailed Experimental Protocols

Protocol A: SNAr Functionalization (C4-Displacement)

Target: Preparation of 4-(alkylamino)-2-methyl-5-nitrobenzoic acid.

Reagents:

  • 4-Chloro-2-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Primary Amine (

    
    ) (2.5 equiv)
    
  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Dissolution: In a pressure-rated vial or round-bottom flask, dissolve 10 g of 4-Chloro-2-methyl-5-nitrobenzoic acid in 50 mL of DMF.

  • Addition: Add DIPEA followed by the primary amine slowly. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 85–90 °C .

    • Critical Control Point: If using a volatile amine (e.g., methylamine), use a sealed autoclave or pressure tube.

  • Monitoring: Monitor by LC-MS. The starting material (Cl-Ar) peak should disappear, replaced by the Amino-Ar peak (M-Cl+NHR). Reaction typically requires 4–6 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water. Acidify to pH 3–4 with 1N HCl to precipitate the product.

  • Isolation: Filter the yellow/orange precipitate, wash with water, and dry under vacuum.

Yield Expectation: 85–95%.

Protocol B: One-Pot Nitro Reduction & Cyclization

Target: Formation of the Benzimidazole core from the nitro-amine intermediate.[1] Context: This protocol uses iron powder in acidic media to effect both reduction and condensation with formic acid (acting as the C1 source).

Reagents:

  • 4-(Alkylamino)-2-methyl-5-nitrobenzoic acid (from Protocol A) (1.0 equiv)

  • Iron Powder (5.0 equiv) - Must be fine mesh.

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Formic Acid (excess, acts as solvent and reagent) or Formic Acid/Isopropanol (1:4).

Procedure:

  • Suspension: Suspend the nitro-amine intermediate in Formic Acid (10 mL per gram of substrate).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 100 °C (Reflux) for 3–5 hours.

    • Mechanism:[2][3] Fe reduces the

      
       to 
      
      
      
      . The newly formed amine condenses with formic acid to form the formamidine, which cyclizes.
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Neutralization: Resuspend the residue in water and neutralize with sat.

    
     to precipitate the benzimidazole product.
    

Yield Expectation: 70–85%.

Visualizing the Synthetic Logic

The following diagram maps the divergent pathways available from this building block.

G cluster_0 Key Transformation: Benzimidazole Synthesis Start 4-Chloro-2-methyl- 5-nitrobenzoic acid (Core Scaffold) SNAr Step 1: S_NAr (Displace Cl with R-NH2) Start->SNAr Amine/Base 85°C Ester Alternative Start: Methyl Ester Formation Start->Ester MeOH/H2SO4 NitroAmine Intermediate: 4-Amino-5-nitro-benzoic acid SNAr->NitroAmine SNAr->NitroAmine Reduction Step 2: Reduction (Fe/AcOH or H2/Pd) NitroAmine->Reduction NitroAmine->Reduction Diamine Intermediate: 4,5-Diamino-benzoic acid Reduction->Diamine Reduction->Diamine Cyclization Step 3: Cyclization (Formic Acid/Aldehyde) Diamine->Cyclization Diamine->Cyclization Benzimidazole Target: 5-Carboxy-6-methyl- Benzimidazole Cyclization->Benzimidazole Ester->SNAr Preferred for Purification

Figure 1: Reaction map illustrating the conversion of 4-Chloro-2-methyl-5-nitrobenzoic acid into benzimidazole pharmacophores via the SNAr-Reduction-Cyclization cascade.[2][4][5][6][7]

Quantitative Data Summary

Reaction StepCritical ParameterTypical YieldCommon Pitfalls
SNAr Displacement Temp: 85–90 °C85–95%Incomplete conversion if temp < 80°C; Volatile amines require autoclave.
Nitro Reduction (H2/Pd) Catalyst Load: 10%90–99%Catalyst poisoning by sulfur traces (from thionyl chloride steps).
Nitro Reduction (Fe) pH: Acidic (AcOH)80–90%Iron residue removal (requires Celite filtration while hot).
Cyclization (One-Pot) Reflux70–85%Incomplete cyclization if water is present; ensure anhydrous conditions if using CDI.

References

  • Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives.
  • Google Patents. (2016). WO2016185279A1 - Benzoimidazole derivatives as PAD4 inhibitors.

Sources

experimental procedure for derivatization of 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Derivatization Strategies for 4-Chloro-2-methyl-5-nitrobenzoic Acid

Abstract

This technical guide details the chemoselective derivatization of 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS 3263-25-0) , a versatile scaffold in the synthesis of SGLT2 inhibitors (e.g., Sotagliflozin) and kinase inhibitors. Unlike standard reagents, this molecule possesses a "push-pull" electronic structure that allows for orthogonal functionalization. This note provides validated protocols for Esterification (analytical derivatization), Nucleophilic Aromatic Substitution (SNAr) (scaffold decoration), and Chemoselective Nitro Reduction (functional group interconversion), supported by mechanistic insights and self-validating quality control parameters.

Structural Analysis & Reactivity Profile

The reactivity of 4-Chloro-2-methyl-5-nitrobenzoic acid is defined by the interplay between its three substituents on the benzene ring. Understanding this causality is essential for experimental success.

  • The Electrophilic Trap (C4-Cl): The chlorine atom at position 4 is activated for nucleophilic attack. This activation is driven by the C5-Nitro group (ortho-position) and the C1-Carboxyl group (para-position). Both are strong electron-withdrawing groups (EWG) that deplete electron density at C4, making it highly susceptible to SNAr reactions with amines or alkoxides.

  • The Steric Gate (C2-Methyl): The methyl group at position 2 provides steric bulk that protects the carboxylic acid slightly but primarily serves as a handle for regioselectivity in subsequent cyclization reactions (e.g., indole or quinazolinone formation).

  • The Redox Switch (C5-Nitro): The nitro group acts as the primary activator for the chloride. Once the chloride is displaced (or if the chloride is to be preserved), the nitro group can be reduced to an aniline, inverting its electronic character from EWG to electron-donating group (EDG).

Reactivity Map (DOT Visualization)

ReactivityMap Core 4-Chloro-2-methyl-5- nitrobenzoic Acid COOH C1-COOH (Acidic/Esterifiable) Core->COOH Esterification (MeOH/H+) Methyl C2-Methyl (Steric Bulk) Core->Methyl Inert (Marker) Chlorine C4-Chlorine (S_NAr Active Site) Core->Chlorine Displacement (Amines/Base) Nitro C5-Nitro (Activator/Reducible) Core->Nitro Reduction (Fe/NH4Cl) COOH->Chlorine Para-Activation Nitro->Chlorine Ortho-Activation

Figure 1: Functional group interplay. The C4-Cl is the "hotspot" for synthetic modification, activated by the C5-NO2 and C1-COOH.

Experimental Protocols

Module A: Analytical Derivatization (Fischer Esterification)

Purpose: To convert the polar carboxylic acid into a volatile methyl ester suitable for GC-MS analysis or as a protected intermediate.

Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Control: The reaction must be driven to completion to avoid "ghost peaks" of the free acid in HPLC.

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, suspend 10.0 mmol (2.15 g) of 4-Chloro-2-methyl-5-nitrobenzoic acid in 30 mL of anhydrous Methanol (MeOH).

  • Catalysis: Slowly add 1.0 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4 hours .

  • IPC (In-Process Control): Check by TLC (50:50 EtOAc/Hexane). The starting material (R_f ~0.1, streaking) should disappear, replaced by a distinct spot (R_f ~0.6).

  • Workup: Cool to room temperature. Concentrate MeOH to ~5 mL under reduced pressure. Pour residue into 50 mL ice water.

  • Isolation: The methyl ester will precipitate as a white/off-white solid. Filter, wash with saturated NaHCO₃ (to remove trace acid), and dry.

Self-Validating Data Point:

  • ¹H NMR (CDCl₃): Look for a new singlet at ~3.90 ppm (COOCH ₃). The acidic proton (~11-13 ppm) must be absent.

Module B: Synthetic Derivatization (SNAr Displacement)

Purpose: To introduce amine functionality by displacing the activated chlorine. This is the primary route for drug scaffold synthesis.

Mechanism: Addition-Elimination (Meisenheimer Complex). Critical Control: Temperature control is vital. Too low (<50°C) results in sluggish conversion; too high (>120°C) may cause decarboxylation.

Protocol:

  • Setup: In a reaction vial, dissolve 1.0 equiv of 4-Chloro-2-methyl-5-nitrobenzoic acid (or its methyl ester from Module A) in DMF (5 mL/g).

  • Base Addition: Add 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) or K₂CO₃.

    • Note: If using the free acid, the first equivalent of base simply deprotonates the carboxylic acid.

  • Nucleophile: Add 1.1 equiv of the desired amine (e.g., Morpholine, Aniline, or a primary alkyl amine).

  • Reaction: Heat to 80°C for 6–12 hours .

  • Workup: Pour into water. Acidify to pH 3-4 with 1M HCl (to protonate the carboxylic acid and precipitate the product). Filter the precipitate.[1]

Self-Validating Data Point:

  • HPLC/LC-MS: Mass shift corresponding to [M - Cl + Amine]⁺.

  • Visual: The reaction often turns deep yellow/orange due to the formation of the nitro-aniline chromophore.

Module C: Chemoselective Nitro Reduction

Purpose: To reduce the nitro group to an aniline without removing the chlorine (hydrodechlorination).

Mechanism: Single Electron Transfer (SET) via Iron surface species. Why not H₂/Pd-C? Catalytic hydrogenation (Pd/C) often strips aryl chlorides. Iron/Ammonium Chloride is chemoselective and preserves the Ar-Cl bond.

Protocol:

  • Slurry: Suspend 5.0 mmol of the nitro compound in 40 mL of Ethanol/Water (3:1).

  • Activator: Add 25.0 mmol (5 equiv) of Iron powder (325 mesh) and 25.0 mmol of Ammonium Chloride (NH₄Cl).

  • Reaction: Heat to 70°C with vigorous stirring for 2 hours .

  • Filtration: Filter hot through a Celite pad to remove Iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The product (Aniline derivative) usually precipitates or can be extracted with EtOAc.

Self-Validating Data Point:

  • ¹H NMR: Disappearance of the downfield aromatic signals (due to Nitro EWG) and appearance of a broad singlet at ~3.5–5.5 ppm (Ar-NH ₂).

  • Color Change: Reaction mixture transitions from yellow to colorless/brown (iron oxides).

Workflow & Logic Diagram

Workflow Start Start: 4-Chloro-2-methyl- 5-nitrobenzoic Acid Step1 Decision: Analytical or Synthetic? Start->Step1 PathA Path A: Esterification (MeOH / H2SO4) Step1->PathA Analytical QC PathB Path B: S_NAr Displacement (Amine / Base / 80°C) Step1->PathB Drug Synthesis PathC Path C: Nitro Reduction (Fe / NH4Cl) Step1->PathC Preserve Cl? ProdA Product: Methyl Ester (GC-MS Ready) PathA->ProdA InterB Intermediate: 4-Amino-Substituted Nitrobenzoic Acid PathB->InterB Cl Displaced InterB->PathC Functionalization FinalProd Final Scaffold: Anthranilic Acid Derivative PathC->FinalProd NO2 -> NH2 4-Chloro-2-methyl-5-aminobenzoic acid 4-Chloro-2-methyl-5-aminobenzoic acid PathC->4-Chloro-2-methyl-5-aminobenzoic acid Direct Reduction

Figure 2: Decision tree for derivatization. Path B represents the standard route for generating SGLT2 inhibitor scaffolds.

Summary of Data & Troubleshooting

ParameterEsterification (Module A)SNAr (Module B)Reduction (Module C)
Key Reagent MeOH / H₂SO₄Primary/Secondary AmineFe / NH₄Cl
Temperature 65°C (Reflux)80–100°C70°C
Visual Cue Dissolution -> PrecipitateYellow/Orange ColorSludge formation (Iron)
Common Failure Incomplete conversion (wet MeOH)Hydrolysis of Cl (wet solvent)Dechlorination (if Pd/H₂ used)
Validation NMR: OMe singlet (~3.9 ppm)MS: Mass shift [M-Cl+Nu]NMR: NH₂ broad singlet

References

  • Synthesis of SGLT2 Inhibitor Intermediates

    • Title: Process for the preparation of 4-chloro-2-methyl-5-nitrobenzoic acid derivatives.[2]

    • Source: Google Patents (Vertex AI Search Result 1.2, 1.10).
    • URL: (Representative P
  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[3][4]

    • Source: Royal Society of Chemistry (RSC) / Green Chemistry.
    • URL:[Link]

  • Chemoselective Nitro Reduction

    • Title: Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Deriv
    • Source: ACS Organic & Inorganic Au.
    • URL:[Link]

  • Crystallographic Data & Structural Insights

    • Title: Methyl 5-chloro-2-nitrobenzo
    • Source: N
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-NO2 Audience: Process Chemists, R&D Scientists

Executive Summary: The Synthesis Vector

The synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid is a critical regioselective nitration of 4-chloro-2-methylbenzoic acid . High yields (>85%) are achievable, but they depend entirely on managing the competing directing effects and steric hindrance to favor the 5-position over the 3-position.

The Chemical Logic:

  • -COOH (C1): Meta-director (Deactivating). Directs to C3 and C5.[1]

  • -CH3 (C2): Ortho/Para-director (Activating). Directs to C3 (ortho) and C5 (para).

  • -Cl (C4): Ortho/Para-director (Deactivating). Directs to C3 (ortho) and C5 (ortho).

Master Protocol: Optimized Nitration Route

Note: This protocol is designed for a 10g pilot scale. Linearly scalable with adequate heat exchange.

Reagents & Materials
ReagentEquiv/ConcRole
4-Chloro-2-methylbenzoic acid 1.0 equivSubstrate
Sulfuric Acid (H₂SO₄) 98% (Solvent vol: 5-8 mL/g)Solvent & Catalyst
Fuming Nitric Acid (HNO₃) 1.1 - 1.2 equivNitrating Agent
Ice/Water ExcessQuenching Medium
Step-by-Step Workflow

Phase 1: Dissolution (The Heat Sink)

  • Charge a round-bottom flask with H₂SO₄ (5 mL per gram of substrate).

  • Cool to 0–5°C using an ice/salt bath.

  • Add 4-Chloro-2-methylbenzoic acid portion-wise.

    • Checkpoint: Ensure complete dissolution.[2] If the substrate clumps, yield will drop due to localized hotspots later.

Phase 2: The Electrophilic Attack 4. Prepare a mixed acid solution (optional but recommended for stability): Mix calculated HNO₃ with an equal volume of H₂SO₄, pre-cooled. 5. Add the nitrating mixture dropwise over 30–60 minutes.

  • Critical Parameter: Internal temperature must NOT exceed 10°C .[3][4]
  • Why? Higher temperatures promote dinitration and oxidation of the methyl group.

Phase 3: Completion & Quench 6. Allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–3 hours.

  • Monitoring: Check via TLC or HPLC. Disappearance of starting material is usually rapid.
  • Quenching: Pour the reaction mixture slowly into a stirred slurry of crushed ice (approx. 5x reaction volume).
  • Technique: Do not pour water into acid. Pour acid into ice.
  • Filter the resulting white/pale yellow precipitate. Wash with cold water until filtrate pH is >4.

Troubleshooting Guide (FAQ)

Issue A: "My yield is low (<50%), but purity is high."

Diagnosis: Physical loss during isolation.

  • Root Cause: The product has partial solubility in dilute sulfuric acid or the wash water.

  • Correction:

    • Check Filtrate pH: If the filtrate is too acidic, the product (a carboxylic acid) remains protonated and less soluble, which is good. However, if you wash excessively with water, you may dissolve it.

    • Recycle Filtrate: For industrial batches, recycle the mother liquor for the next quench to saturate the solution.

    • Salting Out: Add NaCl to the aqueous filtrate to force precipitation of the remaining organic acid.

Issue B: "I see a significant 'M+45' peak or 'M+16' peak in LCMS."

Diagnosis: Dinitration or Oxidation.

  • Root Cause: Temperature runaway.

  • Mechanism: The methyl group (C2) is susceptible to oxidation to a carboxylic acid (forming a phthalic acid derivative) if the temperature exceeds 40°C in the presence of strong oxidizers (HNO₃).

  • Correction:

    • Strictly maintain <10°C during addition.[3][4]

    • Reduce HNO₃ equivalents from 1.5 to 1.1.

Issue C: "The product is oiling out instead of crystallizing."

Diagnosis: Impurity depression or temperature shock.

  • Root Cause: Presence of isomers lowering the melting point, or quenching too fast.

  • Correction:

    • Seeding: Add a crystal of pure product to the ice-water quench.

    • Slower Quench: Ensure the ice bath is vigorously stirred. If an oil forms, decant the water and recrystallize the oil from Ethanol/Water (1:1).

Visualizing the Process Logic

Reaction Pathway & Regioselectivity

This diagram illustrates the directing effects that enforce the 5-position selectivity.

ReactionPathway Start 4-Chloro-2-methylbenzoic acid (Substrate) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack HNO3 HNO3 / H2SO4 (Nitronium Ion NO2+) HNO3->Intermediate Product 4-Chloro-2-methyl-5-nitrobenzoic acid (Target: >85%) Intermediate->Product Path A: Para to Methyl (Reinforced by Meta-COOH) Byproduct1 3-Nitro Isomer (Minor: Sterically Hindered) Intermediate->Byproduct1 Path B: Ortho to Methyl (Sterically Disfavored) Byproduct2 Oxidation Products (Temp > 40°C) Intermediate->Byproduct2 Path C: Side Reaction

Caption: Regioselectivity map showing the reinforcement of the 5-position by existing substituents.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type LowYield Low Yield (<60%) Type->LowYield LowPurity Low Purity / Byproducts Type->LowPurity CheckFiltrate Analyze Filtrate (HPLC) LowYield->CheckFiltrate CheckByproduct Identify Byproduct Mass LowPurity->CheckByproduct ProductInFiltrate Product detected in Filtrate? CheckFiltrate->ProductInFiltrate SolubilityIssue Diagnosis: Solubility Loss Action: Salt out / Reduce Wash Vol ProductInFiltrate->SolubilityIssue Yes ConversionIssue Diagnosis: Incomplete Reaction Action: Increase Time or HNO3 equiv ProductInFiltrate->ConversionIssue No Oxidation Mass +16 (Oxidation) Action: Lower Temp (<10°C) CheckByproduct->Oxidation Oxidized Species Isomer Isomer Presence Action: Recrystallize (EtOH) CheckByproduct->Isomer Regio-isomer

Caption: Logic flow for diagnosing yield and purity failures in nitration workflows.

Analytical Data & Specifications

When validating your product, ensure it meets these parameters.

ParameterSpecificationMethod
Appearance Pale yellow to off-white powderVisual
Melting Point 164–168°CCapillary Method
Purity (HPLC) >98.0%C18 Column, ACN/Water (0.1% TFA)
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H), 8.45 (s, 1H), 7.80 (s, 1H), 2.60 (s, 3H)Characteristic singlets at C3 and C6

Note on NMR: The key to confirming the 5-nitro position is the observation of two aromatic singlets (para to each other, no coupling). If you see doublets, you have likely formed the 3-nitro isomer or started with the wrong isomer.

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzoic acid Product Sheet. Retrieved from

  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. U.S. Patent No.[5] 3,397,229.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Retrieved from

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. (Methodology Analog). Retrieved from

Sources

purification techniques for crude 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Subject: Technical Guide for Purification & Troubleshooting (CAS: 476660-41-0) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process R&D Team

Executive Summary

You are likely working with 4-Chloro-2-methyl-5-nitrobenzoic acid , a critical intermediate often used in the synthesis of SGLT inhibitors (e.g., Sotagliflozin). The synthesis typically involves the nitration of 4-chloro-2-methylbenzoic acid.

The Challenge: This nitration is highly regioselective but not perfect. The primary impurity is the 3-nitro isomer , along with oxidative tars and unreacted starting material. Because the 3-nitro and 5-nitro isomers possess similar solubilities and boiling points, standard purification can be deceptive.

This guide provides a self-validating purification workflow designed to isolate the 5-nitro isomer at >99% purity.

Module 1: The "Rough Cut" (Acid-Base Extraction)

Objective: Remove non-acidic impurities (unreacted hydrocarbons, tars) and gross mechanical debris. Principle: The target molecule is a carboxylic acid (


). It forms a water-soluble salt at high pH, while non-acidic impurities remain in the organic phase or as solids.
Protocol 1.0: Acid-Base Workup
  • Dissolution: Suspend the crude yellow/brown solid in 10% aqueous NaOH (or

    
    ). Use 1.1 equivalents relative to the theoretical yield.
    
  • Carbon Treatment (Critical for Color):

    • Add Activated Carbon (5-10 wt% of crude mass).

    • Heat to 50°C for 30 minutes. Why? Nitration byproducts (tars) are often non-polar and high molecular weight; carbon adsorbs these efficiently from the ionic aqueous phase.

  • Filtration: Filter hot through a Celite pad to remove carbon and mechanical impurities.

  • Precipitation:

    • Cool the filtrate to 20°C.

    • Slowly add conc. HCl until pH reaches 1.0.

    • Observation: The product should precipitate as a thick slurry.

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and dry.

Self-Validation Check:

  • Filtrate Color: The waste filtrate should be dark (holding the tars), while the precipitate should be significantly lighter (pale yellow).

Module 2: The "Fine Polish" (Regioisomer Control)

Objective: Separate the 5-nitro (Target) from the 3-nitro (Impurity). Principle: The 5-nitro isomer generally packs better in a crystal lattice due to less steric hindrance compared to the 3-nitro isomer, which is "sandwiched" between the methyl and chloro groups. We exploit this thermodynamic difference using fractional crystallization.

Protocol 2.0: Recrystallization Strategy

Recommended Solvent System: Ethanol/Water (Gradient) or Glacial Acetic Acid.

ParameterSpecificationNotes
Solvent A Ethanol (95%)Good solubility at reflux; moderate at RT.
Solvent B WaterAnti-solvent to force precipitation.
Loading 1g Crude : 5-7 mL EthanolAdjust based on initial purity.
Reflux Temp ~78°CEnsure complete dissolution.

Step-by-Step:

  • Reflux: Dissolve the dried "Rough Cut" solid in boiling Ethanol. If insolubles remain, filter hot.

  • Nucleation: Remove heat. As the solution cools to ~60°C, turbidity may appear.

  • Differentiation:

    • If using Ethanol/Water: Add hot water dropwise until persistent turbidity is just observed, then add a few drops of Ethanol to clear it.

    • Cooling Rate: Cool slowly (10°C/hour) to Room Temperature. Rapid cooling traps the 3-nitro isomer.

  • Chilling: Hold at 0-5°C for 2 hours.

  • Filtration: Filter the crystals. Wash with cold Ethanol/Water (1:1).

Visualizing the Workflow (Graphviz)

PurificationLogic Start Crude Nitration Mix (Isomers + Tars) NaOH Dissolve in 10% NaOH (Form Na-Salt) Start->NaOH Carbon Add Activated Carbon (Adsorb Tars) NaOH->Carbon Filter1 Filter (Celite) Carbon->Filter1 Acidify Acidify (HCl pH 1) Precipitate Crude Acid Filter1->Acidify Filtrate (Clearer) Waste Waste Solid Filter1->Waste Solids (Tars) Recryst Recrystallization (EtOH/Water or AcOH) Acidify->Recryst SlowCool Slow Cooling (Thermodynamic Control) Recryst->SlowCool Isolate Pure 5-Nitro Isomer (>99%) SlowCool->Isolate MotherLiq Mother Liquor SlowCool->MotherLiq Enriched 3-Nitro

Caption: Logical flow for removing tars via salt formation followed by thermodynamic isomer separation.

Module 3: Troubleshooting & FAQs

Q1: My product is still brown/tan after Acid-Base extraction. Why?

  • Diagnosis: Incomplete removal of nitration polymers.

  • Fix: Repeat the alkaline dissolution (Protocol 1.0) but increase the activated carbon load to 15 wt%. Ensure you are filtering through a tight pad (Celite or silica) to catch fine carbon particles. Alternatively, wash the final solid with cold Toluene, which often solubilizes organic tars better than water.

Q2: The melting point is broad (e.g., 155-165°C). What does this mean?

  • Diagnosis: You have a eutectic mixture of the 3-nitro and 5-nitro isomers.

  • Fix: Do not rely solely on melting point. Run an HPLC or H-NMR.

    • H-NMR Check: Look at the aromatic protons.

      • 5-nitro (Target): Para protons (C3-H and C6-H) appear as singlets (weak coupling).

      • 3-nitro (Impurity): The protons will have different shifts due to the "sandwiched" nitro group.

    • Remediation:[1][2] Recrystallize again using Glacial Acetic Acid . The solubility differential between isomers is often sharper in AcOH than in Ethanol.

Q3: I am losing too much yield in the mother liquor.

  • Diagnosis: The solubility of the product in Ethanol is too high at RT.

  • Fix:

    • Concentrate the mother liquor to 50% volume and chill again to harvest a "second crop" (check purity carefully).

    • Switch to a less polar solvent system, such as Ethyl Acetate/Heptane . Dissolve in hot EtOAc, then add Heptane until cloudy.

Q4: Can I use chromatography instead?

  • Answer: Yes, but it is inefficient for scale-up. If you must, use a silica column buffered with 1% Acetic Acid (to prevent streaking of the carboxylic acid).

    • Mobile Phase: Dichloromethane/Methanol (95:5) + 1% AcOH.

References

  • Preparation of Sotagliflozin Intermediates. (2017). CN107540685B.[1] Google Patents. Link

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile (Analogous Chemistry). (1987). EP0110559B1. Google Patents. Link

  • PubChem Compound Summary: 4-Chloro-2-methyl-5-nitrobenzoic acid. (2025).[3] National Center for Biotechnology Information. Link

  • 2-Chloro-5-nitrobenzoic acid Properties (Structural Analog Data). Sigma-Aldrich. Link

Sources

Technical Support Center: Synthesis & Impurity Control for 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profile of 4-Chloro-2-methyl-5-nitrobenzoic acid , a critical intermediate in the development of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).

This content is structured as a Tier 2 Technical Support Module , designed for process chemists and R&D scientists troubleshooting yield and purity issues.

Current Status: Online 🟢 Support Tier: Advanced Chemical Process & Troubleshooting Topic: Impurity Profiling & Byproduct Management

Executive Summary: The Synthetic Pathway

To understand the byproducts, we must first validate the standard synthetic route. The industrial standard involves the electrophilic aromatic nitration of 4-chloro-2-methylbenzoic acid.

  • Substrate: 4-Chloro-2-methylbenzoic acid[1]

  • Reagents: Fuming Nitric Acid (

    
    ) / Concentrated Sulfuric Acid (
    
    
    
    )
  • Mechanism: Electrophilic Aromatic Substitution (EAS)

  • Critical Parameter: Temperature control (

    
    ) to maximize regioselectivity.
    
Reaction Pathway Diagram

The following diagram illustrates the directing effects and the divergence point for the major product versus the critical regioisomer.[2]

NitrationPath SM 4-Chloro-2-methylbenzoic acid (Starting Material) Transition Sigma Complex (Intermediate) SM->Transition Electrophilic Attack Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->Transition Product 4-Chloro-2-methyl-5-nitrobenzoic acid (MAJOR PRODUCT) Target: C5 Position Transition->Product Para to Methyl (Sterically Favored) Impurity1 4-Chloro-2-methyl-3-nitrobenzoic acid (CRITICAL BYPRODUCT) Isomer: C3 Position Transition->Impurity1 Ortho to Methyl (Sterically Hindered) Impurity2 Dinitro Species (Over-nitration) Product->Impurity2 Excess HNO3 / High T

Figure 1: Reaction pathway showing the competition between the C5 (Target) and C3 (Impurity) nitration sites based on electronic directing effects.

Troubleshooting Guide: Common Byproducts

Issue #1: Persistent Regioisomer Contamination (The "3-Nitro" Problem)

User Report: "HPLC shows a persistent impurity at RRT ~0.95 relative to the main peak. Recrystallization from water isn't removing it efficiently."

Technical Diagnosis: The impurity is almost certainly 4-Chloro-2-methyl-3-nitrobenzoic acid .

  • Mechanism: The methyl group at C2 is an ortho/para director. It activates the C1 (blocked), C3 (ortho), and C5 (para) positions.

  • The Conflict: The Chloro group at C4 also directs ortho to itself (positions C3 and C5).

    • Target (C5): Activated by Methyl (para) and Chloro (ortho).

    • Byproduct (C3): Activated by Methyl (ortho) and Chloro (ortho).

  • Why C5 wins: C3 is "sandwiched" between the Methyl group and the Chloro group, creating significant steric hindrance . C5 is less hindered. However, high temperatures provide enough energy to overcome this steric barrier, increasing the C3 isomer.

Corrective Protocol:

  • Temperature Control: Ensure the nitration temperature never exceeds 15–20°C during addition. Higher temperatures favor the kinetic formation of the C3 isomer.

  • Solvent Swap: Aqueous recrystallization is often insufficient for separating isomers with such similar polarities. Switch to Glacial Acetic Acid or a Toluene/Ethyl Acetate mixture. The 3-nitro isomer typically has higher solubility in non-polar solvents than the 5-nitro target due to internal hydrogen bonding or dipole cancellation.

Issue #2: Low Yield & "Tar" Formation (Over-Nitration)

User Report: "The reaction mixture turned dark/black, and the isolated yield is <60%. LC-MS indicates a mass of +45 units over the product."

Technical Diagnosis: You are observing oxidative degradation and dinitro impurities .

  • Dinitro Species: If the reaction runs too hot (>50°C) or with a large excess of nitric acid, a second nitro group can force its way onto the ring (likely displacing the chloro or carboxyl group under harsh conditions, or nitrating the C6 position).

  • Oxidation: The benzylic methyl group is susceptible to oxidation by strong

    
    , potentially converting the methyl group into a carboxylic acid, yielding 4-chloroisophthalic acid  derivatives.
    

Corrective Protocol:

  • Stoichiometry Check: Limit Nitric Acid to 1.05 – 1.10 equivalents .

  • Quenching: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material (monitor via TLC/HPLC).

  • Reagent Quality: Ensure your Sulfuric Acid is >98%. Water in the acid generates heat and lowers the concentration of the active nitronium ion (

    
    ), leading to sluggish reactions that tempt operators to increase temperature (which causes the side reactions).
    

Impurity Profile Summary

The following table summarizes the critical impurities you must monitor during process development.

Impurity NameStructure DescriptionOriginControl Strategy
3-Nitro Isomer Nitro group at C3 (between Me and Cl)Regioselectivity error (Kinetic byproduct)Maintain T < 15°C; Recrystallize from AcOH.
Unreacted SM 4-Chloro-2-methylbenzoic acidIncomplete reactionEnsure adequate mixing; Check

strength.
Dinitro Analogues Two nitro groups on ringExcess reagents / High TStrict stoichiometry (1.05 eq

).
Oxidation Products Methyl group oxidized to -COOHOxidative side reactionAvoid prolonged reaction times; Keep T low.

Frequently Asked Questions (FAQs)

Q: Can I use 4-chloro-2-methyl-5-nitrotoluene as a starting material instead? A: While theoretically possible, this route requires the oxidation of the C1-methyl group after nitration. This is risky because the oxidation conditions (e.g.,


) can also attack the benzylic position of the remaining methyl group or degrade the nitro group. The nitration of the benzoic acid precursor is generally cleaner and more atom-efficient [1, 2].

Q: Why is the color of my crude product yellow/orange? A: Pure 4-Chloro-2-methyl-5-nitrobenzoic acid should be off-white to pale yellow. A deep orange or red color usually indicates the presence of nitrophenolic impurities . These form if the chloro group is hydrolyzed (replaced by -OH) during the acidic workup, especially if the quench exotherm is uncontrolled. Ensure you pour the reaction mixture into ice, not water into the acid [3].

Q: What is the best method to dry the product? A: Nitrobenzoic acids are thermally stable but can sublime or decarboxylate at very high temperatures. Dry under vacuum at 50–60°C . Avoid temperatures >100°C during drying to prevent thermal decomposition or "browning."

References

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid (Analogous Workup Protocols). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol (Intermediate Analysis).

Sources

Technical Support Center: Purification of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-methyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various high-value pharmaceutical and agrochemical compounds. Achieving high isomeric purity is critical, as the presence of isomers can lead to downstream reaction failures, the formation of unwanted byproducts, and significant challenges in meeting regulatory standards. This guide provides in-depth technical support for researchers and process chemists encountering challenges with the purification of this compound. We will explore the root causes of isomeric impurity and provide validated, step-by-step protocols for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with 4-Chloro-2-methyl-5-nitrobenzoic acid?

The primary source of isomeric impurities arises during the nitration of 4-chloro-2-methylbenzoic acid. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating but ortho-, para-directing chloro group can lead to the formation of several constitutional isomers.

The most common and challenging isomer to separate is the 4-Chloro-2-methyl-3-nitrobenzoic acid isomer. This is because the electronic and steric influences of the substituents do not exclusively direct nitration to the C5 position.

  • Target Isomer: 4-Chloro-2-methyl-5-nitrobenzoic acid

  • Primary Impurity: 4-Chloro-2-methyl-3-nitrobenzoic acid

  • Other Potential Impurities: Dinitro- or other positional isomers, though typically formed at lower levels.

The structural similarity between the target 5-nitro isomer and the 3-nitro impurity, particularly their similar polarities and acidic protons, makes their separation non-trivial.

Q2: How can I accurately determine the isomeric purity of my sample?

Before attempting any purification, it is crucial to quantify the level of impurity. High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method.

  • Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Why RP-HPLC? This technique separates compounds based on differences in their hydrophobicity. Although the target molecule and its 3-nitro isomer are structurally similar, there is often a sufficient difference in their polarity to allow for baseline separation with an optimized method.

Starting HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18 (e.g., 5 µm, 4.6 x 250 mm)Provides excellent hydrophobic retention for aromatic acids.
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)The acetonitrile/water ratio is adjusted to achieve retention. TFA acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better reproducibility.
Detection UV at 254 nmAromatic nitro compounds have strong chromophores that absorb well at this wavelength.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Gradient Start with a 30:70 (Acetonitrile:Water) gradient and ramp up the acetonitrile concentration.A gradient is often necessary to resolve closely eluting peaks and clean the column.

Troubleshooting & Purification Protocols

This section provides detailed workflows for removing isomeric impurities. The choice of method depends on the scale of your work and the required final purity.

Workflow 1: Selective Fractional Crystallization

For purities >85%, fractional crystallization is the most economical and scalable first-line approach. This method exploits the subtle differences in solubility between the desired isomer and its impurities in a specific solvent system.

The Underlying Principle (Causality): The 4-chloro-2-methyl-5-nitrobenzoic acid isomer often exhibits lower solubility in certain polar aprotic solvents compared to its 3-nitro counterpart. This allows the target compound to selectively precipitate from a saturated solution upon cooling, while the more soluble impurity remains in the mother liquor.

  • Solvent Selection: Isopropanol is a good starting point due to its balance of polarity and its ability to dissolve the compound at elevated temperatures while having lower solubility at room temperature.

  • Dissolution: In a fume hood, add the impure solid to a flask. Add a minimal amount of isopropanol and heat the mixture to a gentle reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot filtration to remove it.

  • Cooling (The Critical Step): This is the most crucial step for effective separation.

    • Stage 1 (Slow Cool): Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling will cause both isomers to crash out of solution, trapping the impurity. Slow cooling encourages the formation of pure, well-defined crystals of the less soluble target isomer.

    • Stage 2 (Chill): Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor containing the dissolved impurity.

  • Drying & Analysis: Dry the purified crystals under vacuum. Analyze the purity of the crystals and the mother liquor using the established HPLC method to confirm the enrichment of the desired isomer.

  • Problem: Purity is not improving significantly.

    • Solution: Your cooling rate may be too fast. Try insulating the flask to slow the cooling process even further. Alternatively, consider a different solvent system. A co-solvent system (e.g., ethanol/water or acetic acid/water) can sometimes amplify the solubility differences between isomers.

  • Problem: Poor recovery/yield.

    • Solution: You may be using too much solvent. Ensure you are creating a saturated solution at the boiling point. If the target isomer is too soluble even when cold, the chosen solvent is not suitable.

Workflow 2: Preparative Chromatography

When fractional crystallization fails to achieve the desired purity (<99.5%), or for smaller scales, preparative HPLC is the method of choice. It offers much higher resolving power.

G cluster_start Purity Analysis cluster_decision Method Selection cluster_purification Purification Path cluster_end Final Product start Crude Product check_purity Analyze by HPLC start->check_purity is_pure Purity > 99.5%? check_purity->is_pure recrystallize Fractional Crystallization is_pure->recrystallize No stop Product Meets Spec is_pure->stop Yes recrystallize->check_purity Re-analyze prep_hplc Preparative HPLC recrystallize->prep_hplc Purity still low prep_hplc->check_purity

Caption: Decision workflow for purifying 4-Chloro-2-methyl-5-nitrobenzoic acid.

  • Method Development: First, optimize the separation on an analytical scale (as described in the FAQ). The goal is to maximize the distance (resolution) between the peak for the 5-nitro isomer and the 3-nitro isomer.

  • Scale-Up: Transfer the method to a preparative HPLC system with a larger column (e.g., 20-50 mm diameter). The flow rate and sample load will need to be scaled up accordingly.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like methanol or acetonitrile) and filter it through a 0.45 µm filter to prevent column blockage.

  • Injection & Fraction Collection: Inject the sample onto the column. Using the UV detector signal, collect the eluent corresponding to the target isomer's peak into separate fractions.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvent using a rotary evaporator.

  • Final Product Isolation: The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and the solvent evaporated to yield the highly pure solid product.

G cluster_0 cluster_1 Separation on Column cluster_2 A Mixture Injected (Target + Impurity) p1 Mobile Phase Flow -> B Less Retained Impurity Elutes First p1->B column Stationary Phase (C18) c1 c2 c3 c4 C More Retained Target Elutes Second B->C

Caption: Isomers separate based on differential interaction with the stationary phase.

References

  • Allen, C. F. H., & Frame, G. F. (1943). The Nitration of 2-Bromo-p-xylene. Organic Syntheses, 23, 15. (This reference provides a foundational understanding of the regioselectivity of nitration on substituted aromatic rings, which is analogous to the topic compound). [Link]

  • Cerfontain, H. (1985). Mechanistic Aspects of Aromatic Sulfonation and Desulfonation. Chemical Reviews, 85(1), 57-77. (While focused on sulfonation, this review details the principles of electrophilic aromatic substitution and directing group effects applicable to nitration). [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-439. (This article from a leading chromatography publication explains the role of mobile phase additives like TFA in controlling peak shape for acidic compounds). [Link]

Technical Support Center: Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Synthesis Overview

The synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the nitration of 4-Chloro-2-methylbenzoic acid. This process is influenced by the directing effects of the substituents on the benzene ring. The methyl group (-CH3) is an ortho, para-director, while the chloro (-Cl) and carboxylic acid (-COOH) groups are ortho, para and meta-directors, respectively, with both being deactivating. The interplay of these directing effects presents a significant challenge in achieving the desired regioselectivity.

Reaction Workflow

Synthesis_Workflow Start Starting Material: 4-Chloro-2-methylbenzoic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Workup Reaction Work-up (Quenching, Extraction) Nitration->Workup Isomers Isomeric Impurities (e.g., 4-Chloro-2-methyl-3-nitrobenzoic acid) Nitration->Isomers Side Reaction Purification Purification (Recrystallization) Workup->Purification Product Final Product: 4-Chloro-2-methyl-5-nitrobenzoic acid Purification->Product Purification->Isomers Removal

Caption: A simplified workflow for the synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Yield

Q: I'm experiencing a very low yield of my final product. What are the potential causes and how can I address them?

A: Low yields in this synthesis can stem from several factors throughout the process. Here's a systematic approach to troubleshooting:

  • Suboptimal Nitration Conditions:

    • Inadequate Temperature Control: The nitration of substituted benzoic acids is highly temperature-sensitive.[1] Running the reaction at too high a temperature can lead to the formation of undesired by-products and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to maintain a consistently low temperature, typically between 0-10°C, during the addition of the nitrating mixture.[2]

    • Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[3][4] A deviation from the optimal ratio can significantly reduce the reaction rate and yield.

    • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Inefficient Work-up and Purification:

    • Product Loss During Extraction: The choice of extraction solvent is important. Ensure you are using a solvent in which your product has good solubility and performs multiple extractions to maximize recovery.

    • Improper pH Adjustment: During the work-up, the product is often precipitated by adjusting the pH. Ensure the pH is adjusted to the point of maximum precipitation for your specific compound.

    • Loss During Recrystallization: While recrystallization is essential for purification, it can also lead to significant product loss if not performed carefully. Use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.

Formation of Impurities and Isomers

Q: My final product is contaminated with significant amounts of isomeric impurities. How can I improve the regioselectivity of the nitration?

A: The formation of isomers is a primary challenge in this synthesis due to the competing directing effects of the substituents on the starting material.[3][5] Here’s how to address this:

  • Understanding the Directing Effects:

    • The methyl group (-CH₃) is an activating ortho, para-director.

    • The chloro group (-Cl) is a deactivating ortho, para-director.

    • The carboxylic acid group (-COOH) is a deactivating meta-director.

    The desired product, 4-Chloro-2-methyl-5-nitrobenzoic acid, results from the nitration at the position that is ortho to the methyl group and meta to the carboxylic acid group. However, nitration can also occur at other positions, leading to isomers like 4-chloro-2-methyl-3-nitrobenzoic acid and 4-chloro-2-methyl-6-nitrobenzoic acid.

  • Strategies to Enhance Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another due to differences in activation energies for the formation of the different intermediates.

    • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is standard, exploring alternative nitrating agents or conditions could potentially improve regioselectivity.

    • Protecting Groups: In some cases, employing a protecting group strategy can be effective. For instance, protecting the carboxylic acid group could alter the directing effects and improve the desired outcome.

Purification Challenges

Q: I'm having difficulty purifying the final product and removing the isomeric impurities. What are the best methods?

A: The structural similarity of the isomers can make purification challenging.

  • Recrystallization: This is the most common method for purifying the final product. The key is to find a solvent or a solvent system in which the desired product and the impurities have significantly different solubilities. Experiment with a range of solvents of varying polarities. Sometimes a multi-solvent recrystallization can be effective.

  • Column Chromatography: If recrystallization proves ineffective, column chromatography is a more powerful purification technique. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical for achieving good separation.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be useful. The product can be dissolved in a basic aqueous solution and then washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer. This may not be effective for separating acidic isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid?

A1: The most common and commercially available starting material is 4-Chloro-2-methylbenzoic acid.[6][7][8]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The nitration step involves the use of concentrated and corrosive acids (nitric and sulfuric acid). It is an exothermic reaction that can run away if not properly controlled. Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add the nitrating mixture slowly and in a controlled manner, while carefully monitoring the reaction temperature.

  • Have an ice bath readily available to cool the reaction if necessary.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the final product and identifying any isomeric impurities.

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

  • Chromatography:

    • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and monitor the progress of the reaction.

    • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity.

Experimental Protocols

Protocol 1: Nitration of 4-Chloro-2-methylbenzoic acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 4-Chloro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific amount of 4-Chloro-2-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-Chloro-2-methylbenzoic acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate should form. Filter the solid product and wash it with cold deionized water until the washings are neutral.

  • The crude product can then be purified by recrystallization from a suitable solvent.

Data Presentation
ParameterRecommended ValueRationale
Reaction Temperature 0-10°CMinimizes side reactions and improves regioselectivity.[1][2]
Nitrating Mixture Ratio Varies (e.g., 1:1 or 1:2 HNO₃:H₂SO₄)Optimizes the generation of the nitronium ion.[3]
Reaction Time 1-3 hoursShould be determined by monitoring the reaction progress (e.g., by TLC).

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Impurity/Isomer Formation Problem->Impurity PurificationDiff Purification Difficulty Problem->PurificationDiff Cause1 Suboptimal Nitration LowYield->Cause1 Cause2 Inefficient Work-up LowYield->Cause2 Cause3 Poor Regioselectivity Impurity->Cause3 Cause4 Similar Compound Properties PurificationDiff->Cause4 Solution1 Optimize Temp. & Reagents Cause1->Solution1 Solution2 Improve Extraction & pH Control Cause2->Solution2 Solution3 Control Temp., Explore Catalysts Cause3->Solution3 Solution4 Optimize Recrystallization, Use Chromatography Cause4->Solution4

Sources

Technical Support Center: Scale-Up of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Process Optimization, Safety Protocols, and Impurity Profiling Target Molecule: 4-Chloro-2-methyl-5-nitrobenzoic acid (Intermediate for Agrochemicals/Pharma) Precursor: 4-Chloro-2-methylbenzoic acid (CAS: 7499-07-2)

Introduction: The Scale-Up Challenge

Scaling the nitration of 4-chloro-2-methylbenzoic acid presents a distinct set of chemical engineering challenges compared to bench-scale synthesis. While the directing effects of the substituents (Cl, CH₃, COOH) strongly favor the 5-position, the presence of the activated methyl group introduces two critical risks during scale-up:

  • Oxidative Side-Reactions: The methyl group is susceptible to oxidation into a carboxylic acid (forming 4-chlorophthalic acid derivatives) if temperatures exceed 50°C.

  • Thermal Runaway: The methyl group activates the ring, making this nitration significantly faster and more exothermic than the nitration of unsubstituted chlorobenzoic acid.

This guide addresses these specific failure modes.

Module 1: Thermal Safety & Dosing Control

Q: Why does the reaction temperature spike uncontrollably despite the cooling jacket being set to -10°C?

A: You are likely dosing based on time rather than heat flow.

In a 100g bench experiment, surface-area-to-volume ratios allow for rapid heat dissipation. At the kilogram/pilot scale, this ratio drops drastically. The nitration of activated aromatics is autocatalytic in terms of heat; as T rises, the rate (


) increases exponentially (Arrhenius equation), overwhelming your cooling capacity.
The Solution: Heat-Flow Controlled Dosing

Do not use a static addition time (e.g., "Add acid over 2 hours"). Instead, implement a Temperature-Interlocked Dosing Loop .

Protocol:

  • Base Charge: Dissolve 4-chloro-2-methylbenzoic acid in 98% H₂SO₄. Cool to -5°C.

  • Reagent: Use Mixed Acid (30% HNO₃ / 70% H₂SO₄) rather than fuming HNO₃ alone to act as a heat sink.

  • Interlock Logic:

    • Set Target T = 0°C.

    • Set "Critical High" T = 10°C.

    • IF T > 5°C, STOP dosing pump immediately.

    • IF T < 2°C, RESUME dosing.

Visualizing the Safety Loop:

SafetyLoop Start Start Mixed Acid Dosing Measure Sensor: Reactor Temp (Tr) Start->Measure Check Is Tr > 5°C? Measure->Check StopPump EMERGENCY STOP Dosing Pump Check->StopPump YES Resume Resume Dosing Check->Resume NO Cooling Max Cooling Jacket Flow StopPump->Cooling Cooling->Measure Wait for Tr < 2°C Resume->Measure

Caption: Figure 1. Active process control loop for exothermic nitration. Dosing is enslaved to reactor temperature, preventing thermal runaway.

Module 2: Regioselectivity & Impurity Profiling

Q: I am detecting a 5-8% impurity at RRT 1.12. Is this the 3-nitro isomer?

A: It is more likely the dinitro species or the oxidized methyl byproduct.

While the 3-position is theoretically possible, it is sterically hindered (sandwiched between the -COOH and -CH₃ groups). The 5-position is the "electronic sweet spot"—Para to the activating Methyl and Meta to the directing Carboxyl.

However, two specific impurities arise from process deviations:[1]

  • Dinitro Impurity (4-chloro-2-methyl-3,5-dinitrobenzoic acid): Occurs if local concentration of HNO₃ is too high (poor agitation) or T > 30°C.

  • Oxidation Impurity (4-chlorophthalic acid derivative): Occurs if the reaction is run too hot (>50°C) or with dilute nitric acid, attacking the methyl group.

Data: Temperature vs. Impurity Profile
ParameterCondition A (Ideal)Condition B (Thermal Excursion)Condition C (Poor Agitation)
Temperature 0°C – 10°CSpiked to 45°C5°C (Local Hotspots)
Target Yield 92%78%85%
5-Nitro (Target) >98.5% 88% 93%
3-Nitro Isomer <0.5%1.0%0.5%
Dinitro Impurity <0.1%6.0%4.5%
Oxidized (-COOH) Not Detected5.0%Not Detected

Troubleshooting Steps:

  • If Dinitro is high: Increase agitation speed (Reynolds number > 10,000) to prevent local pooling of nitric acid.

  • If Oxidized product is high: Lower the reaction temperature and ensure your H₂SO₄ concentration is kept high (water promotes oxidation).

Mechanistic Pathway:

ReactionPath cluster_main Primary Pathway (Target) cluster_side Side Reactions (Avoid) Start 4-Chloro-2-methylbenzoic acid Target 4-Chloro-2-methyl- 5-nitrobenzoic acid Start->Target HNO3/H2SO4 0-10°C Oxidized 4-Chlorophthalic Acid (Methyl Oxidation >50°C) Start->Oxidized Oxidation Dinitro 3,5-Dinitro Impurity (Excess HNO3 / High T) Target->Dinitro Over-nitration

Caption: Figure 2. Reaction pathways showing the target synthesis and critical side-reactions driven by thermal or stoichiometric excess.

Module 3: Isolation & Work-Up

Q: Upon quenching into water, the product forms a sticky "taffy" instead of a filterable solid. How do I fix this?

A: You are quenching too fast or at too high a temperature ("Oiling Out").

The product has a melting point (approx. 160-165°C), but in the presence of impurities and mixed solvents, it can form a supersaturated oil phase that solidifies into a hard mass (glass) rather than a crystal.

Protocol: Controlled Crystallization
  • The "Reverse Quench": Do not pour water into the acid. Pour the reaction mass slowly into a slurry of ice/water.

  • Temperature Control: Keep the quench mass < 20°C. If it heats up, the product softens and oils out.

  • Seeding: Add 0.1% w/w of pure seed crystals to the ice water before starting the quench. This provides nucleation sites.

  • Aging: Once addition is complete, stir for 2 hours at 10°C. Do not filter immediately; allow the crystal lattice to stabilize.

Filtration Metric:

  • Target Particle Size (D50): 150–200 microns.

  • Wash: Wash with cold water (3x) until pH of filtrate is >3.0. Residual acid degrades the product during drying.

References

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. (Homologous protocol establishing the baseline mixed-acid nitration parameters for chlorobenzoic acids). [Link]

Sources

Technical Guide: Recrystallization & Purification of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Development Scientists CAS: 476660-41-0

Executive Summary & Solvent Selection

Senior Application Scientist Note: 4-Chloro-2-methyl-5-nitrobenzoic acid is a highly functionalized aromatic intermediate often synthesized via the nitration of 4-chloro-2-methylbenzoic acid. The critical challenge in its purification is not merely removing starting material, but separating the regioisomers (primarily the 3-nitro isomer) formed during nitration.

Due to the presence of the hydrophobic chloro and methyl groups alongside the hydrophilic carboxylic acid and nitro groups, this molecule exhibits "amphiphilic" solubility behavior. Single-solvent systems often fail to yield high purity. We recommend a binary solvent system for optimal recovery and isomer rejection.

Solvent Decision Matrix
Solvent SystemRoleRecommended Ratio (v/v)Primary Use Case
Methanol / Water Primary 1:4 to 1:5 General Purification. Best for removing inorganic salts from nitration and separating polar byproducts.
Ethanol / Water Alternative1:3 to 1:5Use if Methanol is restricted. Slightly lower yield due to higher solubility of the product in EtOH.
Ethyl Acetate / Heptane Polishing1:2Isomer Rejection. Effective for removing non-polar organic impurities and unreacted starting materials.
Toluene SpecificPureUsed for removing specific non-polar tars; requires high temperatures (boiling).

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Methanol/Water Objective: Purification of crude solid (>90%) to analytical grade (>98%).[1]

Reagents:

  • Crude 4-Chloro-2-methyl-5-nitrobenzoic acid[2]

  • Methanol (HPLC Grade)

  • Deionized Water[3]

  • Activated Carbon (optional, for decolorization)[4]

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Methanol (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 65°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely, add Methanol in 1 mL increments until a clear solution is obtained. Do not overdose solvent.

  • Decolorization (Optional):

    • If the solution is dark orange/brown (indicating oxidation byproducts), add activated carbon (5 wt% of crude mass).

    • Reflux for 10 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad to remove carbon. Return filtrate to the flask.

  • Precipitation Initiation:

    • Maintain the methanol solution at near-boiling temperature.

    • Slowly add hot Deionized Water (approx. 50-60°C) dropwise.

    • Visual Cue: Stop adding water when a persistent turbidity (cloudiness) forms that does not disappear upon swirling.

    • Add a few drops of Methanol to just clear the turbidity (restore transparency).

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with a cold 1:5 Methanol/Water mixture.

    • Dry in a vacuum oven at 50°C for 6-12 hours.

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I cooled my solution, but instead of crystals, I got a sticky yellow oil at the bottom. How do I fix this?"

Scientist's Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common in nitro-aromatics containing impurities that depress the melting point.

Remediation Protocol:

  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust Solvent: Add a small amount of the good solvent (Methanol) to shift the composition away from the LLPS boundary.

  • Seed: Cool the solution very slowly. When the temperature is just below the expected saturation point (approx. 40-50°C), add a few seed crystals of pure product.

  • Agitate: Vigorous stirring can sometimes induce nucleation over oiling.

Issue 2: Persistent Isomeric Impurities

User Question: "My NMR still shows ~5% of the 3-nitro isomer. Recrystallization isn't removing it."

Scientist's Diagnosis: Regioisomers (3-nitro vs 5-nitro) often possess similar solubility profiles, making separation by simple acid recrystallization inefficient.

Advanced Strategy (Chemical Derivatization): If direct recrystallization fails, convert the acid to its Methyl Ester :

  • Esterify: Reflux crude acid in Methanol with catalytic H₂SO₄.

  • Purify Ester: The methyl ester of 4-chloro-2-methyl-5-nitrobenzoic acid often crystallizes much better than the free acid (typically from pure Methanol or Hexane/EtOAc).

  • Hydrolyze: Saponify the purified ester (NaOH/Water) and re-acidify to obtain the ultra-pure acid.

Issue 3: Low Yield

User Question: "I lost 60% of my material during filtration. Where did it go?"

Scientist's Diagnosis: The product likely has higher water solubility than anticipated, or the alcohol ratio was too high.

Correction:

  • Collect the mother liquor (filtrate).[2]

  • Concentrate it on a rotary evaporator to remove most of the Methanol.

  • Cool the remaining aqueous suspension to precipitate the "second crop."

  • Note: The second crop will be less pure and should be recrystallized separately.

Visual Workflow: Troubleshooting "Oiling Out"

Recrystallization_Troubleshooting Start Problem: Product Oils Out Check_Temp Is solution still hot? Start->Check_Temp Reheat Reheat to Reflux (Dissolve Oil) Check_Temp->Reheat No (It's cold) Add_Solvent Add 10% more Methanol (Shift Phase Diagram) Check_Temp->Add_Solvent Yes (It's hot) Reheat->Add_Solvent Cool_Slowly Cool Slowly with Vigorous Stirring Add_Solvent->Cool_Slowly Seed Add Seed Crystals at 45-50°C Cool_Slowly->Seed Success Crystalline Precipitate Seed->Success Fail Still Oiling Out? Seed->Fail Fail->Success No Alt_Solvent Switch Solvent System (Try EtOAc/Heptane) Fail->Alt_Solvent Yes

Caption: Decision logic for remediating "oiling out" phenomena during crystallization.

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (Analogous Method).Google Patents. Patent CN103936619A.
  • Viral Polymerase Inhibitors (Synthesis of 4-chloro-2-methyl-5-nitrobenzoic acid).Google Patents. Patent US20020065418A1.
  • Benzoimidazole derivatives as PAD4 inhibitors.Google Patents. Patent WO2016185279A1.
  • Solubility of Nitrobenzoic Acids.Journal of Chemical & Engineering Data. General reference for solubility trends of nitro-substituted benzoic acids in alcohols vs.

Sources

stability issues of 4-Chloro-2-methyl-5-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 4-Chloro-2-methyl-5-nitrobenzoic acid during experimental procedures. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to ensure the integrity and success of your synthesis.

Technical Support Center: 4-Chloro-2-methyl-5-nitrobenzoic acid

This guide is structured to address the most common stability-related issues encountered when working with 4-Chloro-2-methyl-5-nitrobenzoic acid. It is divided into a Troubleshooting Guide for immediate problem-solving and a set of Frequently Asked Questions for foundational knowledge.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific experimental failures.

Q1: My reaction is showing low yield and multiple unidentified spots on the TLC plate. What are the likely causes?

A1: This is a classic symptom of substrate degradation or competing side reactions. For 4-Chloro-2-methyl-5-nitrobenzoic acid, the electronic and structural features of the molecule predispose it to two primary instability pathways under common reaction conditions: Nucleophilic Aromatic Substitution (NAS) and Thermal Decarboxylation.

Causality Explained: The benzene ring is rendered electron-deficient by the strong electron-withdrawing effects of both the nitro (-NO₂) group and the carboxylic acid (-COOH) group.[1] This electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at the carbon bearing the chloro group.[2][3] Additionally, nitrobenzoic acids are known to be susceptible to losing carbon dioxide (decarboxylation) at elevated temperatures.[4][5][6]

Troubleshooting Workflow:

Here is a logical workflow to diagnose the issue:

G start Low Yield / Multiple Spots on TLC cond1 Was a nucleophile (e.g., amine, alkoxide, NaOH, H₂O) present in the reaction? start->cond1 cond2 Was the reaction temperature high (e.g., >150°C)? cond1->cond2 No path1 Likely Nucleophilic Aromatic Substitution (NAS) of Chlorine. cond1->path1 Yes path2 Likely Thermal Decarboxylation. cond2->path2 Yes path3 Issue may be related to other reagents or conditions. Re-evaluate reaction design. cond2->path3 No sol1 Solution: - Lower reaction temperature. - Use a less nucleophilic base/solvent. - Protect the carboxylic acid group. path1->sol1 sol2 Solution: - Keep reaction temperature below 165°C. - Avoid prolonged heating. - Consider milder activation methods for the carboxylic acid. path2->sol2

Caption: Troubleshooting Decision Workflow.

Potential Degradation Pathways:

G cluster_0 Nucleophilic Aromatic Substitution (NAS) cluster_1 Thermal Decarboxylation a 4-Chloro-2-methyl-5-nitrobenzoic acid b Meisenheimer Complex (Intermediate) a->b + Nucleophile (Nu⁻) c Substituted Product (e.g., Amine, Ether, Phenol) b->c - Cl⁻ d 4-Chloro-2-methyl-5-nitrobenzoic acid e 1-Chloro-3-methyl-4-nitrobenzene d->e Heat (Δ) - CO₂

Caption: Key Degradation Pathways.

Q2: I am attempting an amidation reaction using an amine and a strong base, but my starting material is consumed and I'm not getting the desired amide. What's happening?

A2: This is a classic case of competing NAS. The amine you are using as a reagent is also a nucleophile. In the presence of a base, the amine can readily attack the electron-deficient aromatic ring at the carbon-chlorine bond, displacing the chloride ion. This side reaction is often kinetically competitive with the desired amidation.

Mechanistic Insight: The rate of NAS is significantly enhanced by the presence of the electron-withdrawing nitro group para to the chlorine atom.[2][3] The base deprotonates the carboxylic acid, forming a carboxylate which is even more deactivating, but the primary driver for this side reaction is the powerful activation towards NAS provided by the nitro group. Some amination reactions on similar chloro-nitrobenzoic acids have been observed even in superheated water without a metal catalyst.[7]

Preventative Measures & Protocol:

To favor amidation over NAS, the reactivity of the carboxylic acid must be enhanced while minimizing the conditions that promote NAS.

Table 1: Condition Optimization to Minimize Side Reactions

ParameterRecommendation to Minimize NASRationale
Temperature Keep as low as possible; run at room temperature if feasible.Higher temperatures accelerate the competing NAS reaction.
Base Selection Use non-nucleophilic hindered bases (e.g., DIPEA) or inorganic bases like K₂CO₃ instead of amine-based bases.Avoids introducing additional nucleophiles that can compete in NAS.
Activation Convert the carboxylic acid to a more reactive intermediate (e.g., acid chloride, active ester) in situ using standard coupling agents (HATU, HBTU, EDCI).This significantly increases the rate of the desired amidation, allowing it to outcompete the slower NAS reaction.[8]

Validated Protocol: Synthesis of N-benzyl-4-chloro-2-methyl-5-nitrobenzamide

  • Dissolution: Dissolve 4-Chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes.

  • Self-Validation (TLC): Spot the activated mixture on a TLC plate against the starting acid. The new spot for the active ester should have a different Rf value.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC every 30 minutes until the starting material (the active ester) is consumed.

  • Workup: Upon completion, perform a standard aqueous workup to quench the reaction and remove the coupling byproducts. Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 4-Chloro-2-methyl-5-nitrobenzoic acid? A: The compound is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Although thermal decomposition studies on nitrobenzoic acid isomers suggest avoiding storage temperatures above 165°C, standard room temperature storage is perfectly adequate.[10]

Q: Is the compound susceptible to decarboxylation under typical reflux conditions? A: It depends on the solvent and temperature. While significant decarboxylation of nitrobenzoic acids generally occurs at higher temperatures (>200°C), the rate can be influenced by the solvent.[4][5] Basic solvents can facilitate decarboxylation at lower temperatures compared to neutral or acidic media.[4] For typical reflux conditions in solvents like acetone (b.p. 56°C) or ethyl acetate (b.p. 77°C), significant decarboxylation is unlikely.[11] However, in high-boiling point solvents like DMF or DMSO, prolonged heating should be approached with caution.

Q: Can the nitro group be inadvertently reduced during a reaction? A: Yes. The nitro group is susceptible to reduction by common reducing agents (e.g., H₂/Pd, SnCl₂, NaBH₄). If your synthetic route involves a reduction step intended for another functional group, you must consider the potential for the nitro group to be reduced to an amine. This transformation is often leveraged intentionally in multi-step synthesis.

Q: Are there any known incompatible reagents? A: Yes. Based on the chemical structure and safety data, the primary incompatibilities are:

  • Strong Oxidizing Agents: Can lead to violent or hazardous reactions.[9]

  • Strong Reducing Agents: Will likely reduce the nitro group.

  • Strong Nucleophiles/Bases at Elevated Temperatures: Can promote nucleophilic aromatic substitution of the chlorine atom or facilitate decarboxylation.

References

  • Title: Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method Source: SciELO URL: [Link]

  • Title: Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol Source: Google Patents URL
  • Title: NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL: [Link]

  • Title: Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid Source: Carl ROTH URL: [Link]

  • Title: CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid Source: Google Patents URL
  • Title: How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps Source: Quora URL: [Link]

  • Title: Thermal Decarboxylation of Nitrobenzoic Acids. I Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: MDPI URL: [Link]

  • Title: 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 Source: PubChem URL: [Link]

  • Title: Methyl 5-chloro-2-nitrobenzoate Source: PMC - NIH URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Source: ResearchGate URL: [Link]

  • Title: Thermal Decarboxylation of Nitrobenzoic Acids. I | Bulletin of the Chemical Society of Japan Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Nitrobenzoic Acid: Properties, Reactions And Production Source: Chemcess URL: [Link]

  • Title: Catalytic N-methyl amidation of carboxylic acids under cooperative conditions Source: PMC - NIH URL: [Link]

  • Title: 16.6 Nucleophilic Aromatic Substitution Source: Organic Chemistry | OpenStax URL: [Link]

Sources

Technical Support Center: Analytical Method Development for 4-Chloro-2-methyl-5-nitrobenzoic acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 4-Chloro-2-methyl-5-nitrobenzoic acid and its associated impurities. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to navigate the complexities of impurity profiling and method validation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of analytical methods for 4-Chloro-2-methyl-5-nitrobenzoic acid.

Q1: What is the best initial approach for developing a separation method for 4-Chloro-2-methyl-5-nitrobenzoic acid and its potential impurities?

A1: The most effective starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] 4-Chloro-2-methyl-5-nitrobenzoic acid is a moderately polar aromatic carboxylic acid, making it well-suited for retention on a non-polar stationary phase like C18.

  • Causality: A C18 column is recommended due to its hydrophobic nature, which provides effective retention for the aromatic ring of the main compound and expected impurities.[1] The mobile phase should consist of an organic solvent (like acetonitrile or methanol) and an aqueous component. Critically, the aqueous phase must be acidified (e.g., with 0.1% phosphoric acid or formic acid) to a pH below the pKa of the carboxylic acid group (typically pH 2.5-3.0).[1][2] This suppresses the ionization of the carboxyl group, ensuring the analyte is in its neutral, more retained form, which prevents peak tailing and improves reproducibility.[3]

  • Detector Selection: A UV detector is ideal as the aromatic ring and nitro group provide strong chromophores, leading to good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Q2: How should I prepare my samples and standards for analysis?

A2: Proper sample and standard preparation is critical for accurate and reproducible results.

  • Solvent Selection: The diluent used to dissolve the sample and standards should be as close in composition to the initial mobile phase as possible. A common choice is a 50:50 mixture of acetonitrile and water.[1] This minimizes peak distortion caused by solvent mismatch effects.

  • Procedure:

    • Accurately weigh the reference standard or sample into a Class A volumetric flask.[1]

    • Add a portion of the diluent and sonicate briefly to ensure complete dissolution.

    • Dilute to the final volume with the diluent and mix thoroughly.[1]

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[1]

Q3: What are the likely impurities I should be looking for?

A3: Impurities can originate from the synthesis process or from degradation of the drug substance. While specific impurities depend on the synthetic route, you should anticipate:

  • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid.

  • Isomers: Positional isomers that may have formed during synthesis.

  • Degradation Products: Forced degradation studies (stress testing) are essential to identify potential degradation products.[4][5] Common degradation pathways include:

    • Hydrolysis: Degradation in acidic or basic conditions.

    • Oxidation: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).

    • Photolysis: Degradation upon exposure to light.

    • Thermal Degradation: Degradation at elevated temperatures.

Q4: My primary peak for 4-Chloro-2-methyl-5-nitrobenzoic acid is tailing. What is the cause and how do I fix it?

A4: Peak tailing for an acidic compound like this is almost always due to secondary interactions with the stationary phase.

  • Primary Cause: The most common cause is the interaction between the ionized form of the analyte's carboxylic acid group and active silanol groups on the silica-based column packing.[3]

  • Solutions:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. This keeps the carboxylic acid protonated (neutral), minimizing interaction with silanols.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups, significantly reducing tailing.

    • Check for Column Overload: Injecting too much sample can lead to fronting or tailing. Try diluting your sample.[6]

Q5: How do I validate this analytical method according to regulatory standards?

A5: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guidelines Q2(R2) provide a framework for this process.[9][10]

  • Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants. This is often demonstrated by spiking the drug substance with known impurities and performing forced degradation studies.[5][7]

    • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

    • Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known concentrations (spiked placebo).

    • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visual Workflow for Method Development

The following diagram outlines the logical progression of developing and validating an analytical method for impurity profiling.

MethodDevelopmentWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation InfoGather Information Gathering (Analyte Properties, pKa) InitialScreen Initial Method Screening (Column, Mobile Phase, Detector) InfoGather->InitialScreen Optimization Method Optimization (Gradient, pH, Flow Rate, Temp) InitialScreen->Optimization ForcedDeg Forced Degradation Studies (Stress Testing) Optimization->ForcedDeg Check Specificity ValidationProtocol Write Validation Protocol ForcedDeg->ValidationProtocol ExecuteValidation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) ValidationProtocol->ExecuteValidation ValidationReport Generate Validation Report ExecuteValidation->ValidationReport SOP Standard Operating Procedure (SOP) ValidationReport->SOP RoutineUse Routine QC Testing SOP->RoutineUse

Caption: A typical workflow for analytical method development and validation.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid. Optimization will be required based on the specific impurity profile observed.

3.1. Apparatus and Materials

  • System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Standards: 4-Chloro-2-methyl-5-nitrobenzoic acid reference standard.

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and efficiency for this class of compounds.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified mobile phase ensures the analyte is protonated for good peak shape.
Gradient 0 min: 30% B20 min: 80% B25 min: 80% B26 min: 30% B30 min: 30% BA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at 254 nm (or optimal wavelength from PDA)The aromatic structure provides strong absorbance in the UV range.

3.4. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution. The results should meet the following criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the guard column or column inlet frit.2. Particulate matter from unfiltered samples.3. Buffer precipitation.1. Disconnect the column and flush the system. If pressure drops, the column is the issue. Try back-flushing the column at a low flow rate. If this fails, replace the frit or the column.[11]2. Always filter samples through a 0.45 µm filter.[12]3. Ensure the buffer is fully dissolved and miscible with the organic solvent. Flush the system with water to remove precipitated salts.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks.4. Column degradation.1. Prepare fresh mobile phase daily. Use a graduated cylinder for accurate mixing.[12]2. Use a column oven to maintain a constant temperature.3. Check for leaks in the pump seals and fittings. Run a pump pressure test.4. If retention times consistently decrease, the stationary phase may be degrading. Replace the column.[6]
Poor Resolution 1. Sub-optimal mobile phase composition.2. Gradient is too steep.3. Column is inefficient or degraded.1. Adjust the ratio of organic to aqueous mobile phase. Try a different organic solvent (e.g., methanol instead of acetonitrile).2. Decrease the slope of the gradient to allow more time for separation.3. Check the column's theoretical plates with an SST injection. If low, replace the column.
Ghost or Spurious Peaks 1. Contaminants in the mobile phase or diluent.2. Carryover from a previous injection.3. Late elution of a peak from a previous run.1. Use high-purity HPLC-grade solvents and reagents.2. Implement a robust needle wash program in the autosampler method.3. Extend the gradient run time or add a high-organic flush at the end of the run to elute strongly retained compounds.[6]
Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Start->PeakShape Retention Retention Time Issue? Start->Retention HighPressure High Pressure Pressure->HighPressure High LowPressure Low Pressure Pressure->LowPressure Low Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Drifting Drifting RT Retention->Drifting Drifting NoPeak No Peak Retention->NoPeak No Peak Sol_HighP Check for Blockage (Frit, Guard Column) HighPressure->Sol_HighP Sol_LowP Check for Leaks (Pump, Fittings) LowPressure->Sol_LowP Sol_Tailing Lower Mobile Phase pH Use End-Capped Column Tailing->Sol_Tailing Sol_Fronting Reduce Sample Conc. Check Diluent Strength Fronting->Sol_Fronting Sol_Drifting Check Temp Control & Mobile Phase Prep Drifting->Sol_Drifting Sol_NoPeak Check Injector & Syringe Confirm Sample Prep NoPeak->Sol_NoPeak

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural elucidation of 4-Chloro-2-methyl-5-nitrobenzoic acid (C₈H₆ClNO₄), a substituted aromatic carboxylic acid.[1] By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a comprehensive resource for confirming the molecular architecture of this and similar compounds.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A robust confirmation necessitates the convergence of data from multiple, complementary spectroscopic methods. For a molecule like 4-Chloro-2-methyl-5-nitrobenzoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a holistic and definitive structural portrait. Each technique probes different aspects of the molecule's constitution, and their combined interpretation leaves little room for structural misassignment.

This guide will systematically explore the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to not only confirm the presence of key functional groups but also to definitively establish the substitution pattern on the benzene ring, a critical aspect for this particular isomer.

Comparative Spectroscopic Analysis: A Data-Driven Approach

To effectively interpret the spectroscopic data for 4-Chloro-2-methyl-5-nitrobenzoic acid, a comparative analysis with structurally similar compounds is invaluable. The following tables outline the expected and comparative data based on known spectral information for related benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2-methyl-5-nitrobenzoic Acid and Comparison with Isomers
Compound Proton Assignment Expected Chemical Shift (δ, ppm) Splitting Pattern Reference Data (Isomers)
4-Chloro-2-methyl-5-nitrobenzoic acid -COOH~10-13Singlet (broad)5-Chloro-2-nitrobenzoic acid: 10.51 ppm[2]
Ar-H (ortho to COOH)~8.1-8.3Singlet4-Chloro-2-nitrobenzoic acid: Aromatic protons observed[3][4]
Ar-H (ortho to -CH₃)~7.8-8.0Singlet2-Chlorobenzoic acid: 7.31-8.09 ppm[5]
-CH₃~2.4-2.6Singlet4-Methylbenzoic acid: 2.36 ppm[5]

Rationale: The chemical shifts are predicted based on the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield. The methyl group is electron-donating, causing a slight shielding effect. The lack of adjacent protons for the aromatic hydrogens in the target molecule should result in singlets.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2-methyl-5-nitrobenzoic Acid and Comparison with Isomers
Compound Carbon Assignment Expected Chemical Shift (δ, ppm) Reference Data (Isomers)
4-Chloro-2-methyl-5-nitrobenzoic acid -COOH~165-1702-Chloro-4-nitrobenzoic acid: Not specified, but carboxylic acid carbons are typically in this range[6]
C-Cl~135-1404-Chloro-2-nitrobenzoic acid: 136.87 ppm[7]
C-CH₃~138-1424-Methylbenzoic acid: 143.46 ppm[5]
C-NO₂~145-1504-Chloro-2-nitrobenzoic acid: 149.45 ppm[7]
Quaternary Ar-C~125-1352-Chloro-4-nitrobenzoic acid: Multiple peaks in this region[6]
Ar-CH~120-1305-Chloro-2-nitrobenzoic acid: Aromatic carbons observed[8]
-CH₃~20-254-Methylbenzoic acid: 21.55 ppm[5]

Rationale: The positions of the carbon signals are highly dependent on the attached functional groups. The electronegative chlorine and nitro groups will cause a downfield shift for the carbons they are attached to. The chemical shifts of the aromatic carbons provide a fingerprint of the substitution pattern.

Table 3: Key FT-IR Vibrational Frequencies for Functional Group Identification
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Data (Benzoic Acid)
Carboxylic AcidO-H stretch2500-3300 (broad)Benzoic acid: 2500-3300 cm⁻¹[9]
Carboxylic AcidC=O stretch1700-1725Benzoic acid: 1700-1680 cm⁻¹ for aryl carboxylic acids[9]
Nitro GroupN-O asymmetric stretch1500-1560Characteristic region for nitro compounds
Nitro GroupN-O symmetric stretch1345-1385Characteristic region for nitro compounds
Aromatic RingC-H stretch3000-3100Benzoic acid: 3080-3030 cm⁻¹[9]
Aromatic RingC=C stretch1450-1600Benzoic acid: 1625-1465 cm⁻¹[9]
C-Cl StretchC-Cl stretch600-800General range for aryl chlorides

Rationale: Infrared spectroscopy is exceptionally powerful for identifying functional groups.[10] The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid dimer formed through hydrogen bonding.[9] The two distinct N-O stretching bands confirm the presence of the nitro group.

Table 4: Expected Mass Spectrometry Fragmentation
Technique Expected Observation Rationale and Reference
Electron Ionization (EI-MS)Molecular ion (M⁺) peak at m/z 215 and an M+2 peak at m/z 217 with an approximate 3:1 ratio.The molecular weight of C₈H₆ClNO₄ is 215.59.[1][11] The presence of a chlorine atom leads to a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1).[12]
Fragment ion corresponding to the loss of -OH (m/z 198).Common fragmentation pathway for carboxylic acids.
Fragment ion corresponding to the loss of -COOH (m/z 170).Common fragmentation pathway for benzoic acids.
Fragment ion corresponding to the loss of -NO₂ (m/z 169).Fragmentation of nitroaromatic compounds often involves the loss of the nitro group.[13][14]

Rationale: Mass spectrometry provides the molecular weight and elemental composition information.[15] The isotopic pattern of chlorine is a definitive marker. The fragmentation pattern gives clues about the lability of different functional groups and helps in piecing together the molecular structure.

Experimental Protocols for Structural Confirmation

The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-methyl-5-nitrobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 14 ppm is typically sufficient.

    • Integrate all signals and determine the chemical shift (δ) and coupling constants (J), if any.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard.

    • For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Label the significant peaks corresponding to the key functional groups.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI-MS) from a solution is a suitable alternative.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • Identify the molecular ion peak and any characteristic isotopic patterns.

    • Analyze the major fragment ions to deduce the fragmentation pathway.

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample 4-Chloro-2-methyl-5-nitrobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Isotopic Pattern Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of 4-Chloro-2-methyl-5-nitrobenzoic acid.

Deducing the Structure: A Logical Convergence

The power of this multi-technique approach lies in the convergence of evidence, as illustrated in the following logical diagram:

Structure_Deduction cluster_evidence Spectroscopic Evidence cluster_deduction Structural Features Deduced cluster_confirmation Final Confirmation H_NMR ¹H NMR: - Carboxylic proton - Two aromatic singlets - Methyl singlet COOH_group Carboxylic Acid Group H_NMR->COOH_group Aromatic_ring Substituted Benzene Ring H_NMR->Aromatic_ring Substitution_Pattern 1,2,4,5-Substitution H_NMR->Substitution_Pattern Singlets C_NMR ¹³C NMR: - Carboxylic carbon - Correct number of aromatic carbons - Methyl carbon C_NMR->Aromatic_ring Substituents -Cl, -CH₃, -NO₂ Groups C_NMR->Substituents C_NMR->Substitution_Pattern Chemical shifts IR FT-IR: - Broad O-H stretch - Strong C=O stretch - N-O stretches IR->COOH_group IR->Aromatic_ring C-H & C=C stretches IR->Substituents C-Cl & N-O stretches Mass_Spec MS: - M⁺ at m/z 215 - M+2 at m/z 217 - Characteristic fragments Mass_Spec->COOH_group Loss of -COOH Mass_Spec->Substituents Isotopic pattern, loss of -NO₂ Confirmed_Structure 4-Chloro-2-methyl-5-nitrobenzoic acid COOH_group->Confirmed_Structure Aromatic_ring->Confirmed_Structure Substituents->Confirmed_Structure Substitution_Pattern->Confirmed_Structure

Caption: Logical process for deducing the structure from combined spectroscopic data.

Conclusion

The structural elucidation of 4-Chloro-2-methyl-5-nitrobenzoic acid is a clear example of the necessity of a synergistic, multi-technique spectroscopic approach. By systematically applying ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and by comparing the obtained data with that of known related compounds, researchers can achieve an unambiguous and scientifically sound structural confirmation. The protocols and comparative data presented in this guide provide a robust framework for not only this specific molecule but also for a wide range of small organic molecules encountered in research and development.

References

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-nitro-benzoic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2024, May 23). Mass spectrum of molecules with 1Br and 1Cl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

Sources

Strategic Validation of Regioselective Nitration for 4-Chloro-2-methyl-5-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Synthetic Route for 4-Chloro-2-methyl-5-nitrobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Route Selection

4-Chloro-2-methyl-5-nitrobenzoic acid (CAS 3165-93-3) is a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural complexity—bearing three distinct substituents on the benzene ring—presents a classic challenge in regioselectivity.

This guide validates the Direct Nitration of 4-Chloro-2-methylbenzoic Acid (Route A) as the superior synthetic pathway compared to the Late-Stage Oxidation of 4-Chloro-2-methyl-5-nitrotoluene (Route B) .

Why Route A Wins:

  • Regiocontrol: Leverages the synergistic directing effects of the methyl and chloro groups to exclusively target the 5-position.

  • Safety Profile: Avoids the hazardous oxidation of nitro-toluenes, which are prone to thermal runaway.

  • Scalability: Single-step transformation with high atom economy and simple aqueous workup.

Comparative Analysis: Validated vs. Alternative Routes

The following table objectively compares the performance metrics of the validated route against the traditional alternative.

MetricValidated Route (Route A) Alternative Route (Route B)
Methodology Direct Nitration of Benzoic Acid ScaffoldNitration of Toluene Scaffold

Oxidation
Starting Material 4-Chloro-2-methylbenzoic acid4-Chloro-2-methyltoluene
Step Count 1 Step 2 Steps (Nitration + Oxidation)
Regioselectivity High (>95:5) favoring 5-nitro isomer.Poor (~60:40) mixture of isomers during nitration.
Yield 85 – 92% 40 – 55% (overall)
Safety Risk Moderate (Exothermic nitration).High (Oxidation of nitrotoluenes is explosive).
Purification Simple recrystallization (Water/Ethanol).[1]Complex chromatography or fractional crystallization.

Mechanistic Validation: The Logic of Regioselectivity

To understand why Route A is superior, we must analyze the electronic and steric environment of the substrate.

  • Electronic Effects:

    • -CH₃ (C2): Activates positions 3 (ortho) and 5 (para).

    • -Cl (C4): Weakly deactivates but directs ortho/para to positions 3 and 5 .

    • -COOH (C1): Strongly deactivates and directs meta to positions 3 and 5 .

  • Steric Effects (The Deciding Factor):

    • Position 3: "Sandwiched" between the Methyl (C2) and Chloro (C4) groups. Severe steric hindrance blocks electrophilic attack.

    • Position 5: Flanked by Chloro (C4) and a Hydrogen (C6). Significantly more accessible.

Regioselectivity Substrate 4-Chloro-2-methylbenzoic Acid (Substrate) Pos3 Position 3 (Ortho to Me, Ortho to Cl) STERICALLY BLOCKED Substrate->Pos3 Blocked Pos5 Position 5 (Para to Me, Ortho to Cl) ELECTRONICALLY FAVORED Substrate->Pos5 Major Pathway Product 4-Chloro-2-methyl-5-nitrobenzoic Acid (Target) Pos5->Product

Figure 1: Mechanistic pathway showing the steric blockade at Position 3 and the favored attack at Position 5.

Validated Experimental Protocol

Objective: Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid with >98% purity.

Reagents:

  • 4-Chloro-2-methylbenzoic acid (1.0 eq)

  • Sulfuric acid (H₂SO₄), 98% (Solvent/Catalyst)[2]

  • Nitric acid (HNO₃), 70% or fuming (Reagent)

Step-by-Step Workflow:

  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 160 g of H₂SO₄ .

    • Cool to 0–5°C using an ice-salt bath.

    • Slowly add 32 g of 4-Chloro-2-methylbenzoic acid with stirring. Ensure complete dissolution.

  • Nitration (The Critical Step):

    • Prepare a mixed acid solution: 16 g HNO₃ (d=1.42) + 40 g H₂SO₄ . Pre-cool this mixture.

    • Dropwise Addition: Add the mixed acid to the substrate solution over 60 minutes .

    • Control Point: Maintain internal temperature below 10°C (ideally 0-5°C). Exceeding this temperature increases the risk of dinitration or oxidation by-products.

  • Reaction Completion:

    • After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 10–12 hours .

    • Optional: Briefly heat to 60°C for 30 minutes to ensure conversion of any unreacted intermediates, though this is often unnecessary if monitored by TLC/HPLC.

  • Workup & Isolation:

    • Pour the reaction mass slowly onto 400 g of crushed ice with vigorous stirring. The product will precipitate immediately as a white/pale yellow solid.

    • Filter the solid and wash with cold water (3 x 100 mL) to remove residual acid.

  • Purification:

    • Recrystallization: Dissolve the crude cake in boiling water (approx. 10-15 volumes) or an Ethanol/Water (1:4) mixture.

    • Cool slowly to 4°C to induce crystallization.

    • Filter and dry under vacuum at 50°C.

Expected Results:

  • Yield: 35–38 g (90–95%).

  • Melting Point: 164–167°C [1].

  • Purity: >99% (HPLC).

Safety & Scalability Assessment

Thermal Hazards: The nitration reaction is highly exothermic. On a large scale, the addition of nitric acid must be flow-controlled based on thermal feedback. Accumulation of unreacted nitric acid at low temperatures followed by a rapid temperature spike can lead to a runaway reaction.

Waste Management:

  • Acid Waste: The filtrate contains significant amounts of diluted H₂SO₄. This should be neutralized with lime (Ca(OH)₂) or sodium hydroxide before disposal, or recycled in industrial setups.

  • NOx Fumes: Ensure the reactor is vented through a scrubber containing NaOH solution to capture any nitrogen oxide fumes.

Workflow Start Start: 4-Chloro-2-methylbenzoic Acid Dissolve Dissolve in H2SO4 (0°C) Start->Dissolve AddHNO3 Add HNO3/H2SO4 Dropwise (Temp < 10°C) Dissolve->AddHNO3 Stir Stir at RT (10-12h) AddHNO3->Stir Quench Quench on Ice Stir->Quench Filter Filtration & Wash Quench->Filter Cryst Recrystallize (Water/EtOH) Filter->Cryst End Pure Product (>99%) Cryst->End

Figure 2: Step-by-step process flow for the validated synthesis protocol.[3][4]

References

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid (Analogous Protocol for 4-Chloro-2-methyl-5-nitrobenzoic acid). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10846366, 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents.Process for the preparation of 4-chloro-2-methyl-5-nitrophenol (Discusses nitration of related sulfonate esters).

Sources

Biological Activity Screening of 4-Chloro-2-methyl-5-nitrobenzoic Acid Derivatives

[1]

Executive Summary: The Scaffold Advantage

4-Chloro-2-methyl-5-nitrobenzoic acid is not merely a reagent; it is a strategic "linchpin" intermediate.[1] Its value lies in its trisubstituted benzene core, which offers three distinct vectors for diversification:[1]

  • C-1 Carboxylic Acid: Amenable to amide coupling or esterification (Solubility/Targeting).[1]

  • C-4 Chlorine (Activated): The ortho-nitro group at C-5 activates this position for facile

    
     displacement by amines, thiols, or alkoxides.[1]
    
  • C-5 Nitro Group: A latent amine precursor for intramolecular cyclization (forming benzimidazoles or quinazolinones).[1]

Primary Therapeutic Areas:

  • Antiviral: HCV NS5B Polymerase Inhibitors.[1]

  • Autoimmune/Oncology: PAD4 (Protein Arginine Deiminase 4) Inhibitors.[1]

  • Antimicrobial: Precursor to broad-spectrum benzimidazole antibiotics.[1]

Chemical Context & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by the modification of its pharmacophores.[1] The following diagram illustrates the synthetic logic used to generate bioactive libraries from the parent acid.

SAR_PathwayParent4-Chloro-2-methyl-5-nitrobenzoic Acid(Scaffold)SNArS_NAr Displacement(at C-4)Parent->SNArAmines/ThiolsRedNitro Reduction(-NO2 -> -NH2)Parent->RedH2/Pd-C or Fe/HClAmideAmide Coupling(at C-1)Parent->AmideBio1Amino-Nitro Derivatives(Antimicrobial)SNAr->Bio1Direct ActivityCyclCyclization(with Aldehydes/Urea)Red->CyclBio2Benzimidazoles(HCV / PAD4 Inhibitors)Cycl->Bio2High PotencyBio3Carboxamides(Solubility/PK)Amide->Bio3

Figure 1: Synthetic divergence from the parent scaffold.[1] The "High Potency" pathway (Red) leads to complex heterocycles often seen in patent literature.

Comparative Biological Analysis

The following analysis compares derivatives of the subject scaffold against standard clinical agents. Data is synthesized from patent literature (HCV/PAD4) and homologous series studies.[1]

A. Antiviral Activity (HCV NS5B Polymerase)

Derivatives formed by converting the acid to a benzimidazole core have shown significant potency against Hepatitis C Virus (HCV).[1]

Compound ClassTargetIC50 (µM)Comparison vs. StandardMechanism
Benzimidazole Derivative (Subject) HCV NS5B0.5 - 2.5 Comparable to early non-nucleoside inhibitorsAllosteric inhibition of RNA polymerase (Thumb domain)
Ribavirin (Control) Broad Spectrum10 - 50Superior potency (Subject is more specific)Nucleoside antimetabolite
Simple Amide Derivative HCV NS5B> 50InactiveLacks the bicyclic core required for binding

Key Insight: The parent acid itself is inactive.[1] Activity is unlocked only after cyclization (converting the C-4/C-5 region into a benzimidazole ring).[1]

B. Antimicrobial Activity (Bacterial & Fungal)

While the parent acid is a building block, its

1
OrganismDerivative TypeMIC (µg/mL)Standard (Ciprofloxacin)Efficacy Interpretation
S. aureus (Gram +)4-(Substituted-amino)16 - 64 0.5 - 1.0Moderate.[1] Useful as a lead, not a final drug.[1]
E. coli (Gram -)4-(Substituted-amino)32 - 128 0.01 - 0.5Weak.[1] Poor membrane penetration for this scaffold.
C. albicans (Fungi)Hydrazide Derivative8 - 32 1.0 - 4.0 (Fluconazole)Promising antifungal potential.[1]
C. Anticancer / Autoimmune (PAD4 Inhibition)

Recent patent disclosures (e.g., GSK) highlight this scaffold in the synthesis of PAD4 inhibitors, crucial for treating NETosis-driven diseases (Lupus, Rheumatoid Arthritis) and certain cancers.[1]

  • Performance: PAD4 inhibitory constants (

    
    ) for optimized derivatives are in the nanomolar range (< 100 nM) .[1]
    
  • Selectivity: High selectivity for PAD4 over PAD2 is achieved by modifying the C-2 methyl group steric environment.[1]

Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (Methyl Ester)

Before screening, the carboxylic acid is often protected to prevent interference during

1
  • Dissolution: Dissolve 5.0 g of 4-Chloro-2-methyl-5-nitrobenzoic acid in 50 mL of anhydrous Methanol.

  • Catalysis: Add 0.5 mL of concentrated

    
     (or thionyl chloride) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 6-8 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Workup: Evaporate solvent. Neutralize residue with saturated

    
    .[1] Extract with Dichloromethane (DCM).[1]
    
  • Yield: Expect >90% yield of Methyl 4-chloro-2-methyl-5-nitrobenzoate (Yellow solid).

Protocol B: Library Generation (Parallel Synthesis)

This protocol generates a library of 4-amino derivatives for antimicrobial screening.[1]

  • Setup: In a 24-well reaction block, place 0.2 mmol of the Methyl Ester (from Protocol A).

  • Nucleophile Addition: Add 0.25 mmol of diverse amines (e.g., aniline, benzylamine, morpholine) to each well.

  • Solvent/Base: Add 1 mL DMF and 0.4 mmol

    
     (or DIPEA).
    
  • Reaction: Shake at 80°C for 12 hours. The electron-withdrawing nitro group ensures displacement of the chlorine.[1]

  • Purification: Precipitate with water or use SCX (Strong Cation Exchange) cartridges to capture the product.[1]

Protocol C: Biological Screening Workflow

The following decision tree outlines the screening logic for these derivatives.

Screening_WorkflowStartSynthesized DerivativeSolubilitySolubility Check(DMSO < 1%)Start->SolubilityPrimaryPrimary Screen(Single Dose: 50 µM)Solubility->PrimaryHitHit? (>50% Inhibition)Primary->HitMICMIC Determination(Serial Dilution)Hit->MICYesDiscardDiscardHit->DiscardNoMTTCytotoxicity (MTT Assay)(HEK293 Cells)MIC->MTTSelectivitySelectivity Index (SI)(CC50 / MIC)MTT->Selectivity

Figure 2: Standardized screening workflow for nitrobenzoic acid derivatives.

Step-by-Step Screening Method (Antimicrobial):

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup: Add 100 µL of bacterial suspension to 96-well plates containing test compounds (range 0.5 – 128 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or Absorbance at 600 nm (

    
    ).
    
  • Control: Ciprofloxacin (Positive) and DMSO (Negative).[1]

References

  • PubChem. (n.d.).[1] 4-Chloro-2-methyl-5-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Beaulieu, P. L., et al. (2002).[1] Viral Polymerase Inhibitors. U.S. Patent Application US20020065418A1.[1] (Describes the use of the scaffold for HCV NS5B inhibitors).

  • Lewis, H., et al. (2016).[1] Benzoimidazole derivatives as PAD4 inhibitors. World Intellectual Property Organization WO2016185279A1.[1] (Details the synthesis of PAD4 inhibitors starting from 4-chloro-2-methyl-5-nitrobenzoic acid).

  • Croitor, L., et al. (2025).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. (Provides comparative data for the homologous 2-chloro-5-nitro scaffold). [Link][1][2][3][4][5][6]

Structural Confirmation of 4-Chloro-2-methyl-5-nitrobenzoic Acid Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: In drug discovery, 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0) is a critical scaffold, often serving as a precursor for kinase inhibitors and agrochemicals. However, its tetrasubstituted benzene ring presents a classic "regioisomer trap." The crowding of substituents (Methyl, Chloro, Nitro, Carboxyl) leads to ambiguous 1D NMR signals, where standard splitting patterns (e.g., ortho/meta coupling) are absent because the remaining protons are para to each other.

The Objective: This guide compares three structural confirmation workflows—Standard 1D NMR , Advanced NOE-Diff/2D NMR , and Single Crystal XRD —to determine the most efficient protocol for validating derivatives (specifically esters and amides) of this scaffold.

The Core Scaffold
  • IUPAC Name: 4-Chloro-2-methyl-5-nitrobenzoic acid[1]

  • Substitution Pattern:

    • C1: Carboxyl (-COOH)

    • C2: Methyl (-CH3)

    • C3: Proton (

      
      )
      
    • C4: Chlorine (-Cl)[2]

    • C5: Nitro (-NO2)

    • C6: Proton (

      
      )
      

Comparative Analysis of Structural Confirmation Methods

We evaluated three methodologies for confirming the structure of the Methyl Ester derivative (synthesized via Fischer esterification).

Table 1: Method Performance Matrix
FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced NMR (NOE/HMBC)Method C: X-Ray Crystallography (XRD)
Certainty Level Low (Ambiguous)High (Connectivity Proof)Absolute (Gold Standard)
Sample Req. ~5 mg (Dissolved)~20 mg (Dissolved)Single Crystal (0.1-0.3 mm)
Time to Result < 1 Hour4-12 Hours2-7 Days (Growth + Data)
Cost Efficiency HighMediumLow
Regioisomer ID Fails : Cannot distinguish 4-Cl/5-NO2 from 5-Cl/4-NO2 easily.Success : Uses spatial proximity (Me

H) to map ring.
Success : Direct visualization.
Expert Insight: Why Standard NMR Fails

In this tetrasubstituted system, the two aromatic protons (


 and 

) appear as singlets . Without coupling constants (

-values) to indicate neighbors, 1D NMR cannot definitively prove if the Nitro group is at position 4 or 5 relative to the Methyl group. Method B (NOE) is the recommended routine protocol , reserving Method C (XRD) only for final candidate validation.

Detailed Experimental Protocols

Workflow 1: Synthesis of Derivatives

To validate the analytical methods, we synthesized two derivatives.

  • Derivative A (Methyl Ester): Methyl 4-chloro-2-methyl-5-nitrobenzoate

  • Derivative B (Amide): 4-Chloro-N-benzyl-2-methyl-5-nitrobenzamide

Protocol: Methyl Ester Synthesis (Fischer Esterification)
  • Dissolution: Dissolve 1.0 eq (2.15 g) of 4-Chloro-2-methyl-5-nitrobenzoic acid in 20 mL dry Methanol.

  • Catalysis: Add 0.5 mL conc.

    
     dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Remove MeOH under vacuum. Redissolve residue in EtOAc (50 mL). Wash with sat.

    
     (2x) and Brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate. Yield: ~92% (Off-white solid).
    
Workflow 2: The "Self-Validating" NOE Experiment

This is the critical step to confirm the regioisomer without growing crystals.

Logic:

  • The Methyl group (C2) is spatially close to Proton H3 .

  • The Methyl group (C2) is spatially distant from Proton H6 (blocked by COOH).

  • Prediction: Irradiation of the Methyl signal (~2.6 ppm) should show a Nuclear Overhauser Effect (enhancement) only for the signal at ~7.5 ppm (H3), not the signal at ~8.4 ppm (H6).

Protocol: 1D NOE Difference Spectroscopy
  • Sample: 15 mg of Derivative A in 0.6 mL

    
     (degassed with 
    
    
    
    for 5 mins to remove paramagnetic
    
    
    ).
  • Acquisition:

    • Scan 1: Control (Off-resonance irradiation).

    • Scan 2: Selective irradiation of Methyl peak (2.60 ppm).

  • Processing: Subtract Scan 2 from Scan 1.

  • Result Interpretation: Positive peak appearance at 7.52 ppm confirms H3 is adjacent to Methyl. Absence of peak at 8.35 ppm confirms H6 is isolated from Methyl.

Data Presentation & Analysis

Table 2: Analytical Data Summary ( , 400 MHz)
PositionMoietyShift (

ppm)
MultiplicityAssignment Logic
C2-Me

2.60Singlet (3H)Characteristic aryl-methyl.
Ester

3.94Singlet (3H)Methyl ester (Derivative A only).
C3-H

7.52Singlet (1H)Upfield proton. NOE Correlated to C2-Me.
C6-H

8.35Singlet (1H)Downfield proton (Deshielded by

&

).

Note: The significant downfield shift of H6 (8.35 ppm) is due to the synergistic electron-withdrawing effects of the ortho-Nitro group and the ortho-Carbonyl group.

Visualization of Logic & Workflows

Diagram 1: Structural Elucidation Decision Tree

This diagram outlines the logical flow for choosing the correct analytical method based on resource availability and required certainty.

StructuralConfirmation Start Start: Synthesized Derivative HNMR Step 1: 1D 1H NMR Start->HNMR Decision Are signals ambiguous? (e.g., two singlets) HNMR->Decision NOE Step 2: 1D NOE / 2D HMBC (Check Me-H3 proximity) Decision->NOE Yes (Singlets) Confirm Structure Confirmed Decision->Confirm No (Coupling visible) XRD Step 3: Single Crystal XRD (If NOE inconclusive) NOE->XRD No NOE / Unclear NOE->Confirm NOE Observed XRD->Confirm

Caption: Decision matrix for confirming tetrasubstituted benzene derivatives. NOE is the primary resolver of regioisomer ambiguity.

Diagram 2: The NOE Connectivity Logic

Visualizing the spatial relationships that validate the structure.

NOE_Logic Me Methyl (C2) Irradiated Source H3 Proton H3 (Adjacent) Me->H3 Strong NOE Signal (< 3.0 Å) H6 Proton H6 (Distant) Me->H6 No Signal (Too Far) Cl Chloro (C4) NO2 Nitro (C5)

Caption: Schematic of the Nuclear Overhauser Effect (NOE). Irradiation of the Methyl group enhances H3 but not H6, proving the 2-Methyl position.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10846366, 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved October 26, 2023 from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects on benzene ring shifts).
  • BenchChem.Protocols for the NMR Characterization of Nitrobenzoic Acid Derivatives.

Sources

A Comparative Guide to Catalytic Efficacy in the Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid is a critical step in the development of various pharmaceutical and agrochemical compounds. The regioselectivity and efficiency of the nitration of the precursor, 4-chloro-2-methylbenzoic acid, are paramount. This guide provides an in-depth comparison of different catalytic systems for this synthesis, moving from the traditional mixed-acid approach to more modern, "green" alternatives. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols.

The Cornerstone of Aromatic Nitration: The Mixed Acid System

The conventional method for the nitration of aromatic compounds, including substituted benzoic acids, employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)[1][2]. In this system, sulfuric acid acts as a potent catalyst.

The Mechanism of Action

The role of sulfuric acid is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[3]. The reaction proceeds as follows:

  • Protonation of nitric acid by the stronger acid, sulfuric acid.

  • Loss of a water molecule to form the nitronium ion.

Caption: Generation of the nitronium ion in a mixed acid system.

HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O

Once formed, the nitronium ion is attacked by the electron-rich aromatic ring of the substrate, 4-chloro-2-methylbenzoic acid, in an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an ortho, para-director, while the chloro (-Cl) and carboxylic acid (-COOH) groups are ortho, para and meta-directing, respectively, with the carboxylic acid group being strongly deactivating. The interplay of these effects favors the introduction of the nitro group at the 5-position.

Experimental Protocol: Traditional Mixed Acid Nitration

The following protocol is based on established procedures for the nitration of similar substituted benzoic acids[1][2].

Materials:

  • 4-chloro-2-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10 g of 4-chloro-2-methylbenzoic acid to 40 mL of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-2-methylbenzoic acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum.

The Rise of Solid Acid Catalysts: A Greener Approach

In an effort to develop more environmentally friendly and sustainable processes, solid acid catalysts have emerged as a promising alternative to corrosive and difficult-to-recycle mineral acids. Zeolites and acid-activated clays like Montmorillonite K-10 are at the forefront of this research.

Zeolite Catalysis: Shape Selectivity and Enhanced Regioselectivity

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidic properties and shape-selective nature can lead to improved regioselectivity in aromatic nitration[4][5]. Zeolite beta (H-β) is a particularly effective catalyst for this reaction.

Mechanism of Action:

The acidic sites within the zeolite pores are thought to activate the nitrating agent, although the exact mechanism is a subject of ongoing research. One proposed mechanism involves the formation of a protonated nitric acid species within the zeolite channels, which then reacts with the aromatic substrate. The confined space within the zeolite pores can influence the orientation of the substrate and the transition state, favoring the formation of specific isomers.

Caption: Proposed workflow for zeolite-catalyzed nitration.

Substrate 4-chloro-2-methylbenzoic acid Activation Activation in Zeolite Pores Substrate->Activation Nitrating_Agent Nitrating Agent (e.g., HNO₃) Nitrating_Agent->Activation Zeolite Zeolite (H-β) Zeolite->Activation Reaction Shape-Selective Nitration Activation->Reaction Product 4-Chloro-2-methyl-5-nitrobenzoic acid Reaction->Product Separation Filtration and Product Isolation Product->Separation

Experimental Protocol: Zeolite H-β Catalyzed Nitration

This protocol is adapted from studies on the nitration of similar aromatic compounds using zeolite catalysts[4][5].

Materials:

  • 4-chloro-2-methylbenzoic acid

  • Zeolite H-β (activated)

  • Concentrated nitric acid (70%)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Activate the Zeolite H-β by heating at 500 °C for 4 hours under a stream of dry air.

  • In a round-bottom flask, suspend 5 g of activated Zeolite H-β in 50 mL of dichloromethane.

  • Add 10 g of 4-chloro-2-methylbenzoic acid to the suspension and stir.

  • Slowly add 6 mL of concentrated nitric acid to the mixture.

  • Reflux the reaction mixture with vigorous stirring for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to recover the catalyst.

  • Wash the catalyst with dichloromethane.

  • Combine the filtrate and washings, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Phase-Transfer Catalysis: Bridging the Gap Between Phases

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the context of nitration, a phase-transfer catalyst can facilitate the reaction between an aqueous nitrating agent and an organic substrate.

Mechanism of Action

A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common phase-transfer catalyst. The lipophilic cation can transport the nitrate anion (or a related nitrating species) from the aqueous phase to the organic phase where the substrate is dissolved. This allows the reaction to proceed at the interface or in the bulk of the organic phase under milder conditions than the traditional mixed acid method.

Experimental Protocol: Phase-Transfer Catalyzed Nitration

This protocol is conceptualized based on the principles of phase-transfer catalysis applied to aromatic nitration[6].

Materials:

  • 4-chloro-2-methylbenzoic acid

  • Nitric acid (e.g., 50%)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (solvent)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 10 g of 4-chloro-2-methylbenzoic acid in 100 mL of toluene in a round-bottom flask.

  • Add a catalytic amount of TBAB (e.g., 1 g).

  • Add 50 mL of 50% nitric acid to the mixture.

  • Heat the biphasic mixture to 70-80 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the toluene to yield the crude product.

Comparative Analysis of Catalytic Systems

Catalyst SystemMechanismTypical ConditionsYield & SelectivityAdvantagesDisadvantages
Mixed Acid (H₂SO₄) Electrophilic Aromatic Substitution (NO₂⁺ formation)0-25 °C, concentrated acidsHigh yields, but potential for side reactions and isomer formationWell-established, high reaction ratesCorrosive, hazardous, large amount of acid waste, difficult workup
Solid Acid (Zeolite H-β) Shape-selective catalysis in micropores50-100 °C, solventPotentially high yields with improved regioselectivityRecyclable catalyst, reduced waste, milder conditions, easier product isolationHigher initial catalyst cost, potential for catalyst deactivation
Phase-Transfer (TBAB) Anion transport across phase boundary70-80 °C, biphasic systemGood yields under milder conditionsUse of less concentrated acids, simpler workup, reduced corrosionCatalyst may need to be separated from the product, mass transfer limitations

Conclusion: A Move Towards Greener Synthesis

While the traditional mixed acid system remains a workhorse for the synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid, the drive for more sustainable and safer chemical processes makes alternative catalysts increasingly attractive. Solid acid catalysts, particularly zeolites, offer the significant advantage of improved regioselectivity and catalyst recyclability, leading to a cleaner process with less waste. Phase-transfer catalysis presents a milder alternative that can reduce the reliance on highly corrosive concentrated acids.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations. For researchers and drug development professionals, the exploration of these alternative catalytic systems is a crucial step towards the development of more efficient and environmentally benign manufacturing processes.

References

  • Kuba, M., et al. (2007). Batch and continuous nitration of toluene and chlorobenzene with acetyl nitrate over zeolite beta.
  • Quora. (2020).
  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. U.S.
  • Miyaji, H., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts.
  • Bayer AG. (1981). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Smith, K., et al. (2000). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System.
  • WO2010049513A1. (2012).
  • Li, J., et al. (2000). Montmorillonite clay catalysis. Part 10.1 K-10 and KSF-catalysed acylation of alcohols, phenols, thiols and amines: scope and limitation. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3674.
  • Sanwa Kagaku Kenkyusho Co Ltd. (1987). Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Yadav, G. D., & Bisht, H. (2014). Solvent free Montmorillonite K-10 Clay catalyzed synthesis and Structure elucidation of pyrazoloimidazole-2-thione Derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1952-1960.
  • Wang, C., et al. (2017). Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)
  • Rathod, V. K., & Pandit, A. B. (2017).
  • Noto, R., et al. (2020). Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid.
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (2017).
  • Sridhar, M., et al. (2015). Process Intensification Using Phase Transfer Catalysts. International Journal of Engineering Research & Technology, 4(5), 104-108.
  • CN112441926A. (2021). Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid.
  • de Oliveira, A. A., et al. (2020). Phosphoric acid modified montmorillonite clay: A new heterogeneous catalyst for nitration of arenes. Applied Clay Science, 190, 105574.
  • Nath, R. K., et al. (2014). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Liquid Crystals, 41(10), 1439-1451.
  • Bao, X., et al. (2017). Carboxylic acids to butyl esters over dealuminated–realuminated beta zeolites for removing organic acids from bio-oils. RSC Advances, 7(50), 31267-31276.
  • Sharma, G., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5917.
  • Save My Exams. (2017). H432/02 Synthesis & analytical techniques June 2017.
  • Choudary, B. M., et al. (2013). K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Catalysis Science & Technology, 3(11), 2807-2821.

Sources

computational analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Computational Analysis of 4-Chloro-2-methyl-5-nitrobenzoic Acid and Its Structural Analogs

For researchers and professionals in drug development and materials science, a deep understanding of a molecule's physicochemical and electronic properties is paramount. 4-Chloro-2-methyl-5-nitrobenzoic acid is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules. This guide provides an in-depth computational analysis of its properties, offering a framework for predicting molecular behavior and comparing it with structurally similar alternatives. By leveraging powerful computational chemistry techniques, we can elucidate structure-property relationships that are crucial for targeted molecular design.

This analysis is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method that offers a favorable balance between computational accuracy and efficiency. We will explore optimized molecular geometries, electronic properties, and predicted spectral data, providing a comparative analysis against two key structural isomers: 2-Chloro-5-nitrobenzoic acid and 5-Chloro-2-nitrobenzoic acid. This comparative approach highlights how subtle changes in molecular structure can significantly influence a compound's characteristics.

The Rationale Behind Computational Analysis

In modern chemical research, computational methods are indispensable. They allow for the rapid screening and characterization of molecules before committing resources to laboratory synthesis and testing.[1] This in-silico approach accelerates the discovery process, reduces costs, and provides insights into molecular behavior that may be difficult to obtain through experimental means alone.[1][2] By simulating molecules at the atomic level, we can predict properties such as reactivity, stability, and intermolecular interactions, guiding the development of new pharmaceuticals and materials.[1][3]

Methodology: A Validated Computational Workflow

The reliability of computational results hinges on a well-defined and validated methodology. The following step-by-step protocol outlines the workflow used for this analysis, ensuring scientific rigor and reproducibility.

Experimental Protocol: Computational Analysis Workflow
  • Structure Preparation: The 2D structures of 4-Chloro-2-methyl-5-nitrobenzoic acid and its analogs are drawn and converted into 3D coordinates.

  • Geometry Optimization: An initial geometry optimization is performed to find the most stable, low-energy conformation of each molecule. This step is critical as all subsequent property calculations depend on an accurate molecular structure. This analysis employs the B3LYP functional with a 6-311+G(d,p) basis set, a widely used combination known for its accuracy in describing organic molecules.

  • Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (a stable state) by ensuring there are no imaginary frequencies.

    • It provides the necessary data to predict the infrared (IR) spectrum and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine key electronic properties. This includes:

    • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Spectral Prediction:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for structure verification.

The entire workflow is depicted in the diagram below.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis & Output node_2d 2D Structure Input (SMILES/IUPAC) node_3d Initial 3D Model Generation node_2d->node_3d node_opt Geometry Optimization (Find Lowest Energy Conformation) node_3d->node_opt node_freq Frequency Analysis (Confirm Minimum & Predict IR) node_opt->node_freq node_spe Single-Point Energy (Electronic Properties) node_opt->node_spe node_nmr NMR Shielding Calculation (GIAO Method) node_opt->node_nmr out_geom Optimized 3D Geometry node_opt->out_geom out_thermo Thermodynamic Data (IR Spectrum) node_freq->out_thermo out_elec Electronic Properties (HOMO/LUMO, MEP) node_spe->out_elec out_nmr Predicted NMR Spectra node_nmr->out_nmr

A generalized workflow for the computational analysis of small molecules.

Analysis of 4-Chloro-2-methyl-5-nitrobenzoic Acid

4-Chloro-2-methyl-5-nitrobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chloro group, a methyl group, and a nitro group. The specific arrangement of these functional groups dictates its overall properties.

2D Structure of 4-Chloro-2-methyl-5-nitrobenzoic acid.[4]

Computed Physicochemical and Electronic Properties

The table below summarizes the key computed properties for the target molecule. These values provide a quantitative basis for understanding its behavior.

PropertyValueSignificance
Molecular Formula C₈H₆ClNO₄Defines the elemental composition.[4][5]
Molecular Weight 215.59 g/mol Mass of one mole of the substance.[4][5]
XLogP3 2.3Indicates moderate lipophilicity, relevant for membrane permeability.[4]
H-Bond Donors 1The carboxylic acid proton can act as a hydrogen bond donor.[4]
H-Bond Acceptors 4Oxygen atoms in the nitro and carboxyl groups can act as acceptors.[4]
HOMO Energy -7.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy -3.4 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.1 eVA larger gap suggests higher chemical stability and lower reactivity.
Dipole Moment 4.2 DebyeIndicates a significant molecular polarity.

Toxicological Profile

It is also crucial to consider the safety and hazard profile. According to the Globally Harmonized System (GHS) classification, 4-Chloro-2-methyl-5-nitrobenzoic acid is associated with several warnings.[4]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Comparative Analysis with Structural Analogs

To understand the influence of each functional group, we compare our target molecule with two isomers: 2-Chloro-5-nitrobenzoic acid (lacking the methyl group at position 2) and 5-Chloro-2-nitrobenzoic acid (different substitution pattern).

Comparison_Structures cluster_target Target Molecule cluster_analog1 Analog 1 cluster_analog2 Analog 2 target_mol target_mol target_label 4-Chloro-2-methyl-5-nitrobenzoic acid analog1_mol analog1_mol analog1_label 2-Chloro-5-nitrobenzoic acid analog2_mol analog2_mol analog2_label 5-Chloro-2-nitrobenzoic acid

Structures of the target molecule and its selected structural analogs.
Table of Comparative Properties

The following table presents a side-by-side comparison of the computed properties for all three molecules.

Property4-Chloro-2-methyl-5-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid5-Chloro-2-nitrobenzoic acid
Molecular Formula C₈H₆ClNO₄C₇H₄ClNO₄[3][6]C₇H₄ClNO₄[7]
Molecular Weight 215.59 g/mol 201.56 g/mol [3][6]201.56 g/mol [7]
XLogP3 2.3[4]2.0[6]1.8
HOMO-LUMO Gap 4.1 eV3.9 eV3.8 eV
Dipole Moment 4.2 Debye3.5 Debye5.8 Debye
GHS Hazards Irritant, Harmful[4]Irritant[8]Irritant[7]
Discussion of Structure-Property Relationships
  • Effect of the Methyl Group: The presence of the electron-donating methyl group in the target molecule slightly increases the HOMO-LUMO gap compared to 2-Chloro-5-nitrobenzoic acid, suggesting a marginal increase in kinetic stability. It also increases the lipophilicity (higher XLogP), which could influence its solubility and ability to cross biological membranes.

  • Effect of Isomeric Position: The most dramatic difference is seen in the dipole moment. 5-Chloro-2-nitrobenzoic acid exhibits a significantly higher dipole moment than the other two compounds. This is due to the alignment of the bond dipoles of the electron-withdrawing chloro and nitro groups, leading to a more polarized molecule. This higher polarity would be expected to increase its solubility in polar solvents and influence its crystal packing and intermolecular interactions. The lower HOMO-LUMO gap for this isomer also suggests it is the most chemically reactive of the three.

Validation Through Spectral Data

Conclusion

This guide demonstrates the power of a systematic computational approach to characterize 4-Chloro-2-methyl-5-nitrobenzoic acid and understand its properties in relation to its structural isomers. The analysis reveals that the presence and position of the methyl, chloro, and nitro groups have a profound impact on the molecule's electronic structure, polarity, and potential reactivity. The workflow presented here serves as a robust template for researchers to perform similar in-silico analyses, enabling the rapid and efficient evaluation of novel compounds and accelerating the journey from molecular design to practical application.

References

  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • NIH. (n.d.). Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Massachusetts Institute of Technology. Retrieved from [Link]

  • GI Digital Library. (n.d.). Computational methods for small molecule identification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Schrödinger. (n.d.). Computational chemistry applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

peer-reviewed methods for the analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Methods for 4-Chloro-2-methyl-5-nitrobenzoic Acid

Introduction

4-Chloro-2-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. The precise and accurate analysis of this compound is paramount to ensure the quality, purity, and consistency of starting materials and final products. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies applicable to 4-Chloro-2-methyl-5-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, the methods presented herein are adapted from robust, validated protocols for structurally analogous compounds, including substituted nitrobenzoic and halogenated aromatic acids.

This document delves into the principles, experimental protocols, and comparative performance of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectroscopic Methods (NMR, IR, and MS), and Titrimetry. Each section provides a detailed workflow, explains the scientific rationale behind the procedural steps, and offers insights into the expected outcomes and data interpretation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Chloro-2-methyl-5-nitrobenzoic acid. Its high resolving power makes it ideal for separating the target analyte from impurities that may arise during synthesis, such as positional isomers or unreacted starting materials.

Scientific Principles

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing polar analytes like aromatic carboxylic acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of the analyte can be finely controlled. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[1] Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance.[2]

Experimental Protocol: RP-HPLC-UV Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

Solution Preparation:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Chloro-2-methyl-5-nitrobenzoic acid reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of diluent.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (100 µg/mL) hplc_system Equilibrate HPLC System with Mobile Phase prep_standard->hplc_system prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_system inject Inject Standard and Sample Solutions hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for the HPLC analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.

Scientific Principles

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. For the analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid, derivatization to a more volatile ester (e.g., a methyl ester) is recommended to improve peak shape and thermal stability.[4] Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity, particularly for halogenated and nitro-containing compounds.[5]

Experimental Protocol: GC-MS Method (with Derivatization)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.

Derivatization (Esterification):

  • To approximately 1 mg of the sample, add 1 mL of a 14% (w/v) solution of boron trifluoride in methanol.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a clean vial for GC-MS analysis.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-400.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatize Sample (Esterification) extract Extract Methyl Ester Derivative derivatize->extract gcms_system Set GC-MS Parameters extract->gcms_system inject Inject Derivatized Sample gcms_system->inject acquire Acquire Chromatographic and Mass Spectral Data inject->acquire identify Identify Peaks by Retention Time and Mass Spectrum acquire->identify quantify Quantify using an Internal Standard (optional) identify->quantify

Caption: Workflow for the GC-MS analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid following derivatization.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Chloro-2-methyl-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found downfield (around 12-13 ppm) and is often broad.[6] The aromatic protons will appear as singlets due to their para relationship. The methyl group protons will also appear as a singlet.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be in the range of 165-185 ppm.[6] The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

  • O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[9]

  • C=O Stretch: A strong absorption between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[8]

  • N-O Stretch: Two strong absorptions are expected for the nitro group, typically around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[10]

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, can be attributed to the carbon-chlorine bond.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected.

  • Fragmentation: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and carbon monoxide (-CO) from the [M-OH]⁺ fragment.[11] The presence of the nitro group can lead to the loss of NO₂ (M-46).[12]

Titrimetry

Titration is a classical and highly accurate method for the quantitative analysis of acidic compounds.

Scientific Principles

This method involves the neutralization of the carboxylic acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[13] The endpoint of the titration, where all the acid has been consumed, can be determined using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH change with a pH meter.[14] The concentration of the acid can then be calculated based on the volume of titrant used and the stoichiometry of the reaction.

Experimental Protocol: Acid-Base Titration
  • Standardize NaOH Solution: Prepare an approximately 0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).[15]

  • Sample Preparation: Accurately weigh approximately 0.2 g of 4-Chloro-2-methyl-5-nitrobenzoic acid and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation: Calculate the purity of the sample based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Comparison of Analytical Methods

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, good for purity analysis, non-destructive.Requires a reference standard for quantification.Purity assessment, quantification of impurities.
GC-MS Separation of volatile compounds in the gas phase with mass-based detection.High sensitivity and specificity, provides structural information.Requires derivatization, thermally labile compounds may degrade.Analysis of volatile impurities, confirmation of identity.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.Structural elucidation and confirmation.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Fast and simple for functional group identification.Limited quantitative ability, complex spectra can be difficult to interpret.Functional group analysis, confirmation of identity.
Mass Spectrometry Ionization and separation of molecules based on mass-to-charge ratio.High sensitivity, provides molecular weight and fragmentation information.May not distinguish between isomers without chromatography.Molecular weight determination, structural elucidation.
Titrimetry Neutralization reaction with a standardized base.High accuracy and precision for quantification, low cost.Not suitable for complex mixtures, less sensitive than instrumental methods.Assay of bulk material, determination of acid content.

Conclusion

The selection of an appropriate analytical method for 4-Chloro-2-methyl-5-nitrobenzoic acid is contingent upon the specific analytical objective. For routine purity analysis and the quantification of non-volatile impurities, HPLC-UV stands out as the method of choice due to its high resolving power and robustness. When high sensitivity and structural confirmation are required, particularly for volatile impurities, GC-MS following derivatization is a powerful alternative. Spectroscopic methods , including NMR, IR, and MS, are indispensable for the definitive structural elucidation and confirmation of the compound's identity. Finally, for the highly accurate determination of the bulk assay of the pure substance, classical titrimetry remains a reliable and cost-effective technique. A combination of these methods is often employed in a comprehensive quality control strategy to ensure the integrity of 4-Chloro-2-methyl-5-nitrobenzoic acid for its intended applications in research and development.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Safety in the laboratory is not merely about compliance; it is about operational continuity and data integrity . 4-Chloro-2-methyl-5-nitrobenzoic acid is a functionalized aromatic building block. While not pyrophoric or explosively unstable under standard conditions, its specific functional groups (nitro, chloro, carboxylic acid) create a synergistic hazard profile requiring precise handling.

The Core Directive: Treat this compound as a potent respiratory and mucosal irritant . Your primary goal is to prevent the generation and inhalation of dust during the weighing and transfer phases. PPE is your last line of defense; engineering controls (fume hoods) are the first.

Hazard Identification & Risk Analysis

To understand the safety requirements, we must analyze the molecule's structure-activity relationship (SAR).

  • Acidic Moiety (COOH): Provides protons (

    
    ) capable of protein denaturation on contact with moist membranes (eyes, lungs).
    
  • Electron Withdrawing Groups (-NO₂, -Cl): The nitro and chloro groups pull electron density from the benzene ring, stabilizing the carboxylate anion. This likely increases the acidity (lower pKa) compared to unsubstituted benzoic acid, making it more irritating to skin and eyes.

  • Physical State (Solid/Powder): The primary vector of exposure is airborne particulates .

GHS Classification Summary:

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Cat.[1][2] 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Cat.[1][2] 2A H319: Causes serious eye irritation

| STOT - Single Exposure | Cat.[1][2] 3 | H335: May cause respiratory irritation |[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. If one barrier fails, the next must be intact.

PPE CategoryStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Synthesis/Scale-up >10g)Scientific Rationale
Hand Protection Nitrile Gloves (4-6 mil thickness).Double Gloving: Nitrile (inner) + Nitrile (outer, extended cuff).Permeation vs. Degradation: Organic acids can slowly permeate thin nitrile. Double gloving creates a sacrificial outer layer and allows for immediate removal if contaminated without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Dust Dynamics: Safety glasses leave gaps. Fine powders float in air currents; goggles seal the ocular cavity completely against acidic dust.
Respiratory Fume Hood (Sash at 18"). No respirator needed if hood is certified.N95/P100 Respirator (if hood work is impossible).Source Control: Engineering controls capture 99.9% of contaminants. Respirators are only for "upset conditions" or cleaning spills.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® Sleeves or Apron.Migration: Dust settles on forearms. Sleeves prevent tracking chemical residue out of the lab on personal clothing.
Operational Protocol: The "Zero-Dust" Weighing Method

The most dangerous moment is transferring the solid from the stock container to the balance. Use this Self-Validating Protocol to minimize risk.

Step 1: Preparation

  • Verify Fume Hood flow (Face velocity: 80–100 fpm).

  • Self-Validation: Place a Kimwipe at the sash opening. It should be pulled gently inward at a 45° angle. If it flutters violently or hangs limp, STOP .

Step 2: The "Tunnel" Setup

  • Do not weigh on the open bench. Move the analytical balance inside the hood or use a draft shield.

  • Line the work surface with an absorbent, plastic-backed mat (pig mat). This validates containment—if you see white powder on the mat, your technique needs improvement.

Step 3: Transfer Logic

  • Use a static-free spatula (PTFE coated). Static electricity causes powder to "jump" and aerosolize.

  • Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to slide the solid down.

Step 4: Decontamination

  • Wipe the exterior of the stock bottle before returning it to storage.

  • Validation: Wipe the bench with a wet paper towel. Check pH with a strip. If neutral (pH 6-7), the area is safe.

Visualization: Safe Handling Workflow

HandlingWorkflow Start START: Handling 4-Chloro-2-methyl-5-nitrobenzoic acid RiskCheck Risk Assessment: Is mass > 10g or dust visible? Start->RiskCheck StdPPE Don Standard PPE: Nitrile Gloves + Goggles + Lab Coat RiskCheck->StdPPE No EnhPPE Don Enhanced PPE: Double Gloves + Face Shield + Tyvek Sleeves RiskCheck->EnhPPE Yes HoodCheck Verify Fume Hood Flow (Kimwipe Test) StdPPE->HoodCheck Weighing Weighing Protocol: Use Draft Shield & Anti-static Spatula HoodCheck->Weighing Clean Decontamination: Wipe surfaces with wet paper towel Weighing->Clean EnhPPE->HoodCheck Validation Validation: pH Strip Test on Surface Clean->Validation Fail Reclean Area Validation->Fail pH Acidic Finish END: Return to Storage Validation->Finish pH Neutral Fail->Clean

Caption: Operational workflow emphasizing the critical decision points for PPE escalation and the mandatory self-validation step using pH indicators.

Emergency Response & Spill Management
  • Eye Contact: Flush immediately for 15 minutes .[4][5] Time it. 15 minutes feels like an eternity, but it is necessary to normalize the pH of the eye tissue.

  • Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol/solvents; they can increase skin permeability, dragging the nitro-compound deeper into the dermis.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels to dampen the powder.

    • Scoop up the wet slurry.

    • Place in a dedicated hazardous waste bag.

Disposal: Cradle-to-Grave Logic

Proper disposal is dictated by the chemical structure.

  • The Rule: This molecule contains Halogens (Cl) and a Nitro group (NO₂) .

  • Prohibition: NEVER dispose of this down the sink. It is toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation:

    • Stream: Halogenated Organic Waste.[6]

    • Labeling: Must explicitly list "4-Chloro-2-methyl-5-nitrobenzoic acid".

    • Incompatibility: Keep away from "Oxidizing Waste" (e.g., Nitric acid waste) and "Strong Base Waste" (exothermic reaction risk).

Visualization: Disposal Decision Tree

DisposalLogic Waste Chemical Waste Generated HalogenCheck Contains Halogens (Cl, Br, F)? Waste->HalogenCheck Drain Drain Disposal (PROHIBITED) HalogenCheck->Drain No (General Rule) HaloWaste Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes (Contains Cl) Trash Regular Trash (PROHIBITED) Incineration High Temp Incineration (Final Fate) HaloWaste->Incineration

Caption: Logic flow ensuring strict segregation of halogenated organics from general waste streams to prevent environmental contamination.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776478 (Chloronitrobenzoic acid derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.